molecular formula C8ClF17 B3031402 1-Chloroheptadecafluorooctane CAS No. 307-33-5

1-Chloroheptadecafluorooctane

Cat. No.: B3031402
CAS No.: 307-33-5
M. Wt: 454.51 g/mol
InChI Key: SYVYTZLRTMPUCD-UHFFFAOYSA-N
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Description

1-Chloroheptadecafluorooctane, with the CAS Registry Number 307-33-5, is a fully fluorinated alkane derivative identified by the molecular formula C8F17Cl and a molecular weight of 454.51 g/mol . This compound is also known by several synonyms, including perfluorooctyl chloride and F-octyl chloride . As a perfluorinated alkyl chloride, it serves as a specialized building block in organic synthesis and materials science research. Its structure, featuring a long perfluorinated carbon chain terminated by a reactive chlorine atom, makes it a valuable precursor for introducing highly fluorinated segments into target molecules. Potential research applications include its use as an intermediate in the development of fluorinated surfactants, surface modifiers, and other advanced materials that benefit from the unique properties of perfluorinated chains, such as chemical inertness, thermal stability, and hydrophobic/oleophobic characteristics. This product is intended for research and development purposes and is strictly for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C8ClF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SYVYTZLRTMPUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
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Molecular Formula

ClC8F17, C8ClF17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
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DSSTOX Substance ID

DTXSID10184724
Record name 1-Chloroheptadecafluorooctane
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Molecular Weight

454.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

307-33-5
Record name Perfluorooctyl chloride
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Record name 1-Chloroheptadecafluorooctane
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Foundational & Exploratory

1-Chloroheptadecafluorooctane synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Chloroheptadecafluorooctane

Introduction

1-Chloroheptadecafluorooctane, with the chemical formula C₈F₁₇Cl, is a significant perfluoroalkyl substance (PFAS). Structurally, it consists of a fully fluorinated eight-carbon chain capped with a chlorine atom. This compound serves as a crucial intermediate in the synthesis of a wide array of fluorinated materials, including surfactants, polymers, and various surface-treatment agents. Its unique properties, derived from the high electronegativity of fluorine atoms, impart high thermal stability, chemical inertness, and both hydrophobic and oleophobic characteristics to the materials synthesized from it.

This guide provides a comprehensive technical overview of the primary synthesis pathway for 1-chloroheptadecafluorooctane, intended for researchers, scientists, and professionals in drug development and materials science. The focus is on the underlying chemical principles, experimental considerations, and the rationale behind the methodological choices.

Primary Synthesis Pathway: Free-Radical Telomerization

The most commercially viable and widely documented method for synthesizing 1-chloroheptadecafluorooctane is the free-radical telomerization of tetrafluoroethylene (TFE). Telomerization is a polymerization reaction where a chain transfer agent, known as a telogen, is used in sufficient concentration to limit the molecular weight of the resulting polymer, producing a mixture of low-molecular-weight polymers called telomers.

In this specific synthesis, tetrafluoroethylene (CF₂=CF₂) acts as the monomer, which is polymerized. Carbon tetrachloride (CCl₄) is typically employed as the telogen. The C-Cl bond in carbon tetrachloride serves as the site for chain transfer, which terminates one growing polymer chain and initiates another, leading to the formation of α-chloro-ω-(trichloromethyl)poly(tetrafluoroethylene) telomers, Cl(CF₂CF₂)ₙCCl₃. The desired 1-chloroheptadecafluorooctane corresponds to the n=4 adduct in this mixture.

Reaction Mechanism and Rationale

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and chain transfer.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator to generate free radicals. While this can be achieved through thermal or photochemical means, chemical initiators such as azo compounds (e.g., azobisisobutyronitrile, AIBN) or peroxides are commonly used to provide better control over the reaction rate. The initiator radical then reacts with the telogen (CCl₄) to abstract a chlorine atom, generating the crucial trichloromethyl radical (•CCl₃).

  • Propagation: The trichloromethyl radical adds across the double bond of a tetrafluoroethylene monomer. This creates a new, longer-chain radical, which can then add to successive TFE molecules. This process repeats, extending the perfluoroalkyl chain in increments of -CF₂CF₂-.

  • Chain Transfer: The growing telomer radical, Cl(CF₂CF₂)ₙ•, abstracts a chlorine atom from a molecule of the telogen (CCl₄). This terminates the growth of that specific telomer chain, yielding the product Cl(CF₂CF₂)ₙCl, and simultaneously generates a new trichloromethyl radical (•CCl₃). This new radical can then initiate a new telomer chain, propagating the reaction. The ratio of telogen to monomer is a critical parameter that controls the average chain length of the resulting telomers.

The telomerization process inherently produces a mixture of products with varying numbers of TFE units (different 'n' values). The desired product, 1-chloroheptadecafluorooctane (n=4), must be separated from other telomers (n=1, 2, 3, 5, etc.) and the unreacted starting materials, typically by fractional distillation.

Experimental Protocols and Data

Detailed Step-by-Step Methodology

The following protocol describes a representative laboratory-scale synthesis. Industrial-scale production would involve continuous or semi-batch processes but follows the same fundamental principles.

Materials and Equipment:

  • High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

  • Tetrafluoroethylene (TFE) monomer.

  • Carbon tetrachloride (CCl₄), analytical grade.

  • Radical initiator (e.g., AIBN).

  • Fractional distillation apparatus.

  • Standard laboratory glassware.

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical reactions.

  • Charging the Reactor: A precise amount of carbon tetrachloride and the radical initiator are charged into the autoclave.

  • Introduction of Monomer: The reactor is sealed, and tetrafluoroethylene is introduced from a cylinder, pressurizing the reactor to the desired level. The reaction is typically carried out under significant pressure to maintain TFE in the liquid phase and achieve a sufficient reaction rate.

  • Reaction Execution: The reactor is heated to the initiation temperature required for the chosen initiator (e.g., around 68°C for AIBN-initiated reactions).[1] The reaction is highly exothermic, and careful temperature control is crucial. The reaction is allowed to proceed for several hours, with pressure and temperature monitored continuously.

  • Termination and Work-up: After the reaction period, the reactor is cooled, and any unreacted TFE is carefully vented. The crude reaction mixture, a solution of telomers in excess CCl₄, is collected.

  • Purification: The excess carbon tetrachloride is removed by simple distillation. The resulting mixture of telomers is then carefully separated by fractional distillation under reduced pressure to isolate the different chain lengths. The fraction corresponding to 1-chloroheptadecafluorooctane is collected based on its boiling point.

Data Presentation: Reaction Parameters and Product Characteristics
ParameterTypical Value/RangeRationale/Significance
Monomer Tetrafluoroethylene (TFE)The building block for the perfluoroalkyl chain.
Telogen Carbon Tetrachloride (CCl₄)Provides the chlorine atom and controls chain length.
Initiator AIBN, PeroxidesGenerates the initial free radicals to start the reaction.
[Telogen]/[Monomer] Ratio Varies (e.g., >1)A key factor in controlling the average molecular weight and distribution of telomers. Higher ratios favor shorter chains.
Temperature 60 - 100 °CDependent on the initiator used; ensures an appropriate rate of radical formation and reaction.
Pressure 10 - 50 barKeeps TFE in the liquid phase and increases monomer concentration, enhancing the reaction rate.
Yield of C₈F₁₇Cl VariableHighly dependent on the reaction conditions; a distribution of telomers is always formed.
Property of 1-ChloroheptadecafluorooctaneValue
Chemical Formula C₈F₁₇Cl
Molecular Weight 452.5 g/mol
Boiling Point Approx. 142-144 °C
Appearance Colorless liquid

Visualization of Synthesis Pathway

Overall Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Products TFE Tetrafluoroethylene (TFE) Reactor High-Pressure Autoclave TFE->Reactor CCl4 Carbon Tetrachloride (CCl4) CCl4->Reactor Initiator Radical Initiator (e.g., AIBN) Initiator->Reactor Telomerization Free-Radical Telomerization Reactor->Telomerization Mixture Telomer Mixture Cl(CF2CF2)nCl Telomerization->Mixture Distillation Fractional Distillation Product 1-Chloroheptadecafluorooctane (n=4) Distillation->Product Byproducts Other Telomers (n=1,2,3,5...) Distillation->Byproducts Mixture->Distillation

Caption: Workflow for the synthesis of 1-chloroheptadecafluorooctane.

Free-Radical Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_transfer Chain Transfer I-I I-I 2 I• 2 I• I-I->2 I• I• + CCl4 I• + CCl4 I-Cl + •CCl3 I-Cl + •CCl3 I• + CCl4->I-Cl + •CCl3 Chain Transfer Agent Activation •CCl3 + n(CF2=CF2) •CCl3 + n(CF2=CF2) •(CF2CF2)nCCl3 •(CF2CF2)nCCl3 •CCl3 + n(CF2=CF2)->•(CF2CF2)nCCl3 •(CF2CF2)nCCl3 + CCl4 •(CF2CF2)nCCl3 + CCl4 Cl(CF2CF2)nCCl3 + •CCl3 Cl(CF2CF2)nCCl3 + •CCl3 •(CF2CF2)nCCl3 + CCl4->Cl(CF2CF2)nCCl3 + •CCl3 Forms Telomer & Regenerates Radical

Sources

Solubility of 1-Chloroheptadecafluorooctane in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Executive Summary

1-Chloroheptadecafluorooctane (C₈ClF₁₇) is a highly fluorinated compound characterized by its unique physicochemical properties, which are dominated by the perfluoroalkyl chain. This guide provides a comprehensive technical overview of its solubility in organic solvents, a critical parameter for its application in synthesis, purification, and formulation, particularly within the pharmaceutical and materials science sectors. We delve into the theoretical underpinnings of its limited miscibility with conventional organic solvents, grounded in the principles of cohesive energy density and the "fluorous phase" concept. This document presents a framework for predicting solubility based on Hildebrand solubility parameters and provides detailed, field-proven experimental protocols for its quantitative determination. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this and similar perfluorinated molecules.

Introduction: The Unique Nature of Perfluorinated Compounds

1-Chloroheptadecafluorooctane belongs to a class of molecules known as per- and polyfluoroalkyl substances (PFAS). The substitution of hydrogen atoms with fluorine, the most electronegative element, imparts exceptional properties, including high thermal and chemical stability, low surface energy, and distinct solubility characteristics. Unlike conventional hydrocarbons, the electron-rich fluorine sheath surrounding the carbon backbone results in weak intermolecular van der Waals forces. This low cohesive energy density is the primary driver of the limited solubility of C₈ClF₁₇ in most organic solvents and water, while conferring high solubility in other perfluorinated (fluorous) solvents.[1] This behavior gives rise to the concept of the "fluorous phase," a third phase distinct from both aqueous and organic phases, which can be powerfully exploited in chemical synthesis and separation.[2][3][4]

The presence of a single chlorine atom provides a reactive handle for synthetic modifications, while the dominant perfluorooctyl chain dictates its physical behavior. Understanding the solubility of this molecule is not merely an academic exercise; it is fundamental to its practical application, from designing reaction conditions to developing advanced purification strategies like fluorous solid-phase extraction (F-SPE).[5]

Theoretical Framework for Solubility

The principle of "like dissolves like" is governed by the thermodynamics of mixing, where the change in Gibbs free energy (ΔG = ΔH - TΔS) must be negative for dissolution to occur. For highly structured molecules like C₈ClF₁₇, the enthalpy of mixing (ΔH) is the dominant term and can be effectively predicted using solubility parameters.

Cohesive Energy Density and the Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter (δ) is the square root of the cohesive energy density (CED), which is the energy required to separate molecules in a unit volume from their neighbors to an infinite distance.[6]

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

  • ΔHᵥ = Enthalpy of vaporization

  • R = Ideal gas constant

  • T = Temperature

  • Vₘ = Molar volume

For two substances to be miscible, their Hildebrand solubility parameters must be closely matched. A large difference in δ values results in a large, positive enthalpy of mixing, making dissolution energetically unfavorable.[7]

Perfluorocarbons have exceptionally low cohesive energy densities and therefore very low Hildebrand parameters (typically 5-6 cal¹ᐟ² cm⁻³ᐟ²). This is in stark contrast to common organic solvents, as illustrated in the table below. This significant mismatch in cohesive forces is the fundamental reason for the poor solubility of 1-Chloroheptadecafluorooctane in most organic media.

Diagram of Solubility Parameter Mismatch

The following diagram illustrates the relationship between the solubility parameter mismatch and the resulting solubility behavior.

Fig. 1: Conceptual Model of Solubility Based on Parameter Mismatch cluster_solvents Solvent Classes cluster_outcomes Predicted Outcome F_Compound 1-Chloroheptadecafluorooctane (Low δ ≈ 6) Polar Polar Solvents (e.g., Ethanol, Acetone) (High δ > 10) F_Compound->Polar Large Δδ (High Mismatch) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) (Medium δ ≈ 7-9) F_Compound->NonPolar Moderate Δδ (Mismatch) Fluorous Fluorous Solvents (e.g., Perfluorohexane) (Low δ ≈ 6) F_Compound->Fluorous Small Δδ (Good Match) Insoluble Insoluble Polar->Insoluble NonPolar->Insoluble Soluble Soluble Fluorous->Soluble

Caption: Logical relationship between solubility parameters (δ) and miscibility.

Solubility Data and Predictions

Table 1: Predicted Solubility of 1-Chloroheptadecafluorooctane Based on Solvent Hildebrand Parameters

Solvent ClassExample SolventHildebrand Parameter (δ) (cal¹ᐟ² cm⁻³ᐟ²)[8]Predicted Solubility of C₈ClF₁₇Rationale for Prediction
Fluorous Perfluorohexane (FC-72)~5.9High / Miscible Closely matched low cohesive energy density.
Aliphatic Hydrocarbon n-Hexane7.24Very Low Moderate δ mismatch; weak dispersion forces.
Aromatic Hydrocarbon Toluene8.91Very Low / Negligible Significant δ mismatch; incompatible intermolecular forces.
Chlorinated Dichloromethane9.93Negligible Large δ mismatch; dipole interactions are incompatible.
Ethers Diethyl ether7.62Very Low Moderate δ mismatch, but still significant.
Ketones Acetone9.77Negligible Large δ mismatch; strong polar interactions in the solvent.
Alcohols Ethanol12.92Negligible Extreme δ mismatch; strong hydrogen bonding in the solvent.
Polar Aprotic Dimethylformamide (DMF)12.14Negligible Extreme δ mismatch; strong polar interactions.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative data, direct experimental measurement is necessary. The following protocol describes a robust method for determining the solubility of 1-Chloroheptadecafluorooctane using the isothermal shake-flask method, with quantification by Gas Chromatography-Mass Spectrometry (GC-MS). This method is a self-validating system when appropriate controls and calibration standards are used.

Principle

A saturated solution of the solute (C₈ClF₁₇) in the solvent of interest is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. After equilibration, the undissolved solute is removed, and the concentration of the dissolved solute in the supernatant is determined using a calibrated analytical method.

Materials and Equipment
  • 1-Chloroheptadecafluorooctane (≥98% purity)

  • Selected organic solvents (HPLC or analytical grade)

  • Volumetric flasks (Class A)

  • Scintillation vials or sealed glass tubes

  • Thermostatic shaker bath or incubator

  • Syringe filters (0.22 µm, PTFE or other fluoropolymer)

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Analytical balance (±0.01 mg)

  • Micropipettes

Step-by-Step Methodology
  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of C₈ClF₁₇ in a highly miscible solvent (e.g., perfluorohexane) at a known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution with the analytical solvent (e.g., hexane or ethyl acetate, compatible with GC-MS) to create a series of at least five calibration standards spanning the expected concentration range. This step is critical for validating the accuracy of the quantification method.

  • Sample Preparation (in triplicate):

    • Add an excess amount of 1-Chloroheptadecafluorooctane to a series of glass vials. An amount that is visibly in excess of what will dissolve is required (e.g., 50-100 mg).

    • Accurately add a known volume of the test solvent (e.g., 5.00 mL) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. For highly insoluble compounds, this may require 24 to 72 hours. A preliminary time-course experiment is recommended to determine the minimum time to reach a stable concentration.

  • Phase Separation and Sample Extraction:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled block for at least 2 hours to allow undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a glass syringe.

    • Immediately filter the aliquot through a 0.22 µm chemically inert (PTFE) syringe filter into a clean GC vial. This step is crucial to ensure no solid particulates are transferred, which would invalidate the measurement.

    • Perform a known, large dilution of the filtered sample into a solvent suitable for GC-MS analysis (e.g., dilute 100 µL of filtrate into 900 µL of hexane). The dilution factor must be recorded precisely.

  • Quantification by GC-MS:

    • Analyze the calibration standards to generate a calibration curve (peak area vs. concentration). The curve should have a correlation coefficient (R²) > 0.995 for trustworthiness.

    • Analyze the diluted unknown samples under the same GC-MS conditions.

    • Determine the concentration in the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • Calculate the final solubility using the following formula: Solubility (g/L) = C_GCMS × DF

    • Where:

      • C_GCMS = Concentration determined by GC-MS (in g/L)

      • DF = Dilution Factor from step 4.

Experimental Workflow Diagram

Fig. 2: Workflow for Experimental Solubility Determination start Start: Prepare Materials prep_standards 1. Prepare GC-MS Calibration Standards start->prep_standards prep_samples 2. Prepare Saturated Solutions (Excess Solute + Solvent) start->prep_samples analyze 7. Analyze via GC-MS prep_standards->analyze equilibrate 3. Equilibrate in Shaker Bath (e.g., 25°C, 48h) prep_samples->equilibrate settle 4. Settle Undissolved Solute equilibrate->settle extract 5. Filter Supernatant (0.22 µm PTFE filter) settle->extract dilute 6. Dilute Sample for Analysis extract->dilute dilute->analyze calculate 8. Calculate Solubility using Calibration Curve analyze->calculate end_node End: Report Result (g/L) calculate->end_node

Caption: Isothermal shake-flask method workflow for solubility measurement.

Implications for Researchers and Drug Development

The distinct solubility profile of 1-Chloroheptadecafluorooctane is not a limitation but a feature that can be leveraged. In drug development and complex organic synthesis, purification of the final product from catalysts and excess reagents is a significant challenge.

  • Fluorous Tagging and Separation: By covalently attaching a fluorous tag, such as a derivative of C₈ClF₁₇, to a catalyst or a reagent, that species can be rendered highly soluble in fluorous solvents and insoluble in common organic solvents.[2] After a reaction is complete in an organic solvent, the fluorous-tagged component can be selectively removed via liquid-liquid extraction with a fluorous solvent or by passing the mixture through a fluorous solid-phase extraction (F-SPE) cartridge.[3][5] This allows for a clean, non-chromatographic separation, improving yield and throughput.

  • Drug Formulation and Delivery: While the low solubility of fluorinated compounds in both aqueous and organic media presents challenges for bioavailability, it can also be exploited. For instance, highly fluorinated molecules are excellent gas carriers and are used in applications like blood substitutes and for enhancing oxygen delivery. The incorporation of a perfluoroalkyl chain can significantly alter a drug's lipophilicity, metabolic stability, and tissue distribution, making solubility studies a critical first step in evaluating such modifications.

Conclusion

The solubility of 1-Chloroheptadecafluorooctane in organic solvents is fundamentally governed by its low cohesive energy density, a hallmark of perfluorinated compounds. This results in its immiscibility with nearly all conventional organic solvents, while ensuring high solubility in fluorous media. While quantitative data is sparse, solubility can be reliably predicted using Hildebrand solubility parameters and measured accurately with standardized experimental protocols like the isothermal shake-flask method. For researchers in drug discovery and materials science, embracing the unique "fluorous" nature of this and similar compounds opens powerful avenues for synthesis, purification, and the design of novel functional molecules.

References

  • Eisenhart, P. et al. (n.d.). High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). Solubility of Flavonoids in Organic Solvents.
  • Ramprasad Group. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers.
  • Wikipedia. (n.d.). Fluorous chemistry.
  • Park, K. (n.d.). Grulke, Solubility parameter values.pdf. Kinam Park.
  • ResearchGate. (n.d.). Accurate Determination of Perfluorooctanoate Aqueous Solubility, Critical Micelle Concentration, and Acid Dissociation Constant.
  • Rocaboy, C. et al. (n.d.). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (NIH).
  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ResearchGate. (n.d.). Experimental aqueous solubility of selected per and polyfluorinated....
  • TCI Chemicals. (n.d.). Fluorous Chemistry.
  • ACS Publications. (n.d.). Accurate Determination of Perfluorooctanoate Aqueous Solubility, Critical Micelle Concentration, and Acid Dissociation Constant.
  • ResearchGate. (n.d.). Application of Fluorine in Drug Design.
  • OUCI. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • National Institutes of Health (NIH). (n.d.). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR.
  • Wikipedia. (n.d.). Hildebrand solubility parameter.
  • Studer, A. et al. (1997). A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. PubMed.
  • Matlantis. (2024). Calculation of Hildebrand solubility parameters.
  • RSC Publishing. (n.d.). Fluorous phase separation techniques in catalysis. Chemical Society Reviews.

Sources

1-Chloroheptadecafluorooctane: Structural Dynamics and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloroheptadecafluorooctane: Molecular Structure, Conformation, and Physicochemical Characterization Content Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and Materials Engineers

Executive Summary

1-Chloroheptadecafluorooctane (CAS 307-33-5), often referred to as perfluorooctyl chloride, represents a critical class of "heavy liquids" used in ophthalmology and fluorous phase synthesis. Unlike its hydrocarbon analog (1-chlorooctane), this molecule does not adopt a planar zigzag conformation.[1] Instead, it exists as a stiff, helical rod due to the steric bulk of the fluorine sheath. This guide provides a deep technical analysis of its molecular architecture, detailing the specific helical twist driven by 1,3-diaxial repulsion, and offers a self-validating NMR protocol for structural verification.

Part 1: Molecular Architecture and Helicity

The Fluorine Steric Effect

The defining feature of 1-chloroheptadecafluorooctane (


) is the "stiffness" of its carbon backbone. In hydrocarbon chains, the van der Waals radius of hydrogen (~1.2 Å) allows for a planar, trans-zigzag conformation.[1] However, the fluorine atom has a significantly larger van der Waals radius (~1.47 Å).[1]

When fully fluorinated, the fluorine atoms on alternate carbons (


 and 

) would suffer severe steric clash if the backbone remained planar. To relieve this strain, the carbon-carbon bonds rotate slightly from the trans position.
  • Helical Twist: The chain twists approximately 17° per C-C bond.[1]

  • Repeat Unit: This results in a helical structure, typically described as a 13/2 helix (13 carbon atoms per 2 full turns) below its phase transition temperature, or a 15/7 helix at higher temperatures.[1]

  • The "Janus" Terminus: The molecule terminates with a Chlorine atom. The C-Cl bond (~1.77 Å) is significantly longer and weaker than the C-F bonds (~1.35 Å), creating a localized dipole and a reactive "soft" site on an otherwise chemically inert "hard" shell.

Visualization of Steric Drive

The following diagram illustrates the logical progression from steric repulsion to helical formation.

G Steric F-F Steric Repulsion (1.47 Å radius) Planar Planar Zigzag (Energetically Unfavorable) Steric->Planar Prevents Torsion Backbone Torsion (~17° twist) Steric->Torsion Forces Helix Helical Conformation (13/2 or 15/7 Geometry) Torsion->Helix Results in Dipole Terminal C-Cl Dipole (Reactive Handle) Helix->Dipole Terminated by

Part 2: Physicochemical Profile[1][2]

The substitution of a single fluorine with chlorine drastically alters the physical properties compared to perfluorooctane, primarily by increasing polarizability and boiling point.

Table 1: Comparative Physicochemical Properties

PropertyValueContext/Implication
Molecular Formula

Perfluorinated tail + Reactive head
Molecular Weight 454.94 g/mol High density carrier
Boiling Point 131.7°CSignificantly higher than

(103°C) due to Cl-induced dipole
Density 1.715 g/cm³"Heavy liquid" suitable for vitreoretinal tamponades
Refractive Index 1.279Extremely low; close to water (1.33), minimizing optical distortion
Vapor Pressure 11.2 mmHg (25°C)Low volatility ensures stability in open systems
Solubility Fluorous/FreonsImmiscible with water and standard organic solvents (e.g., MeOH)

Part 3: Experimental Protocol - Structural Verification

Protocol: NMR Structural Assignment

Objective: To unambiguously confirm the structure of 1-chloroheptadecafluorooctane and assess purity using the distinct chemical shift dispersion of the fluorine nucleus.

Prerequisites:

  • Solvent:

    
     with 5% 
    
    
    
    (internal standard) OR neat liquid with a
    
    
    capillary lock.[1]
  • Instrument: Minimum 300 MHz NMR (approx 282 MHz for

    
    ).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20 mg of analyte in 0.6 mL of hexafluorobenzene (

      
      ) or deuterated chloroform (
      
      
      
      ).[1]
    • Note: If using

      
      , the perfluorocarbon may not fully dissolve; a biphasic mixture is acceptable if the lower fluorous phase is within the coil window.
      
  • Acquisition Parameters (Critical):

    • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm).

    • Relaxation Delay (

      
      ):  Fluorine nuclei in perfluoroalkyl chains have long 
      
      
      
      relaxation times (2–5 seconds).[1] Set
      
      
      to ensure quantitative integration.
    • Pulse Angle:

      
       to facilitate faster repetition.[1]
      
  • Assignment Logic (The Self-Validating Check):

    • Signal A (Terminal

      
      ):  Look for a triplet (approx 
      
      
      
      Hz) around -81.0 to -82.0 ppm .[1] This confirms the "tail" of the chain.[2]
    • Signal B (Internal

      
      ):  A massive cluster of multiplets between -120.0 and -126.0 ppm .[1] Integration should correspond to roughly 10-12 fluorines.[1]
      
    • Signal C (Terminal

      
      ):  This is the diagnostic peak. The Chlorine atom deshields the adjacent fluorines relative to the internal chain. Look for a distinct signal around -68.0 to -72.0 ppm .[1]
      
    • Validation Rule: If Signal C is absent or shifted to -60 ppm, the sample may be the Iodide analog (

      
      ). If shifted to -135 ppm, it may be the hydrolyzed acid.[1]
      
Analytical Workflow Diagram

NMR_Workflow Sample Crude Sample (C8ClF17) Solvent Solvent Selection (Fluorous or CDCl3) Sample->Solvent Acquisition 19F NMR Acquisition (D1 > 5s, SW = 200ppm) Solvent->Acquisition Analysis Signal Analysis Acquisition->Analysis Check1 Peak @ -70 ppm? Analysis->Check1 Result1 Confirmed: CF2-Cl Check1->Result1 Yes Result2 Error: Check for Iodide (-60) or H (-138) Check1->Result2 No

Part 4: Applications in Life Sciences[2][8]

Ophthalmology (Vitreoretinal Surgery)

Due to its high density (1.715 g/cm³) and immiscibility with water, 1-chloroheptadecafluorooctane is utilized as a "heavy liquid" or intraoperative tamponade.[1] It is used to flatten a detached retina against the back of the eye during surgery. The C-Cl bond provides a slightly higher polarity than pure perfluorocarbons, potentially affecting interfacial tension against silicone oils.[1]

Fluorous Phase Synthesis

In drug discovery, the


 tail acts as a "fluorous tag."[1] The chlorine atom can be displaced (e.g., by nucleophiles or via radical mechanisms) to attach the perfluorinated tail to a drug scaffold. This allows the tagged molecule to be purified using Fluorous Solid Phase Extraction (FSPE) , separating it instantly from non-fluorinated organic impurities.[1]

References

  • PubChem. (2025).[1][3][4][5] 1-Chloroheptadecafluorooctane (Compound).[1][3][6] National Library of Medicine.[1] [Link]

  • ChemIndex. (2025).[1] CAS 307-33-5 Physical Properties. [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Referenced for chemical shift ranges).[1][7][8][9][10]

  • University of California, Santa Barbara. (n.d.).[1] 19F Chemical Shifts and Coupling Constants Table. NMR Facility. [Link]

  • Campos, J. et al. (2024).[1] Quantum Effects Explain the Twist Angle in the Helical Structure of Perfluoroalkyl Chains. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability of 1-Chloroheptadecafluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of a Unique Perfluorinated Compound

1-Chloroheptadecafluorooctane (C8F17Cl) represents a unique molecule within the vast family of per- and polyfluoroalkyl substances (PFAS). Its structure, a fully fluorinated eight-carbon chain capped with a chlorine atom, suggests a high degree of thermal stability, a hallmark of perfluorocarbons (PFCs). However, the presence of a carbon-chlorine bond, which is generally weaker than a carbon-fluorine bond, introduces a potential initiation point for thermal degradation. Understanding the thermal stability of this compound is paramount for its safe handling, application in high-temperature environments, and for the development of effective disposal and remediation strategies.

This guide provides a comprehensive technical overview of the thermal stability of 1-Chloroheptadecafluorooctane. While specific experimental data for this exact compound is not extensively available in the public domain, this document synthesizes established principles of thermal analysis, knowledge of the degradation pathways of analogous perfluorinated and chlorinated compounds, and field-proven insights to offer a robust predictive framework. We will delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization, predict likely decomposition products, and outline stringent safety protocols.

Section 1: The Molecular Architecture and Its Implications for Thermal Stability

1-Chloroheptadecafluorooctane possesses a linear octyl chain where all hydrogen atoms have been substituted by fluorine, with a single chlorine atom at one terminus. This structure confers several key properties that influence its thermal behavior:

  • High Bond Energies: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the exceptional thermal and chemical resistance of perfluorinated compounds.

  • Steric Shielding: The fluorine atoms effectively shield the carbon backbone from chemical attack.

  • The C-Cl "Weak Link": The carbon-chlorine (C-Cl) bond is significantly weaker than the C-F bond. This bond is the most probable site for initial homolytic cleavage during thermal stress, initiating a cascade of decomposition reactions.

Based on these structural features, it is anticipated that 1-Chloroheptadecafluorooctane will exhibit high thermal stability, likely decomposing at temperatures significantly above those of its non-fluorinated or partially fluorinated hydrocarbon counterparts. However, its decomposition temperature is expected to be lower than that of its perfluorinated analog, perfluorooctane, due to the presence of the C-Cl bond. Saturated perfluorocarbons are known to require temperatures of 600°C or higher for significant degradation[1].

Section 2: Experimental Determination of Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of 1-Chloroheptadecafluorooctane.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the temperature at which a material begins to decompose. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of 1-Chloroheptadecafluorooctane

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Use an inert sample pan, typically platinum or alumina, to prevent any reaction with the sample or its decomposition products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Chloroheptadecafluorooctane into the TGA pan.

  • Atmosphere:

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

  • Data Analysis:

    • The onset temperature of decomposition is determined from the TGA curve, representing the point at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Expected TGA Profile:

The TGA curve for 1-Chloroheptadecafluorooctane is expected to show a single, sharp weight loss step corresponding to its decomposition. The onset temperature will provide a quantitative measure of its thermal stability under the specified conditions.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, boiling points, and the enthalpy of transitions and reactions, including decomposition.

Experimental Protocol: DSC of 1-Chloroheptadecafluorooctane

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 1-Chloroheptadecafluorooctane into a hermetically sealed aluminum or gold-plated stainless steel pan. Hermetic sealing is crucial to contain the volatile sample and its decomposition products.

  • Atmosphere:

    • Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Cool the sample to a sub-ambient temperature (e.g., -50°C) to observe any potential solid-state transitions.

    • Ramp the temperature from -50°C to a temperature above the expected decomposition point (as determined by TGA) at a heating rate of 10°C/min.

  • Data Analysis:

    • The DSC thermogram will reveal endothermic peaks corresponding to melting and boiling, and an exothermic peak associated with decomposition.

    • The onset temperature of the exothermic decomposition peak provides another measure of thermal stability.

    • The area under the decomposition peak can be used to quantify the enthalpy of decomposition.

Data Presentation: Predicted Thermal Properties of 1-Chloroheptadecafluorooctane

PropertyPredicted Value/RangeAnalytical Technique
Decomposition Onset (Tonset)> 400°CTGA
Peak Decomposition Temperature> 450°CTGA (DTG)
Melting PointTo be determinedDSC
Boiling PointTo be determinedDSC
Enthalpy of DecompositionExothermicDSC
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS of 1-Chloroheptadecafluorooctane

  • Instrument Preparation:

    • Condition the pyrolyzer, GC column, and MS detector according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a small amount (µg to low mg range) of 1-Chloroheptadecafluorooctane into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to a point within the decomposition range identified by TGA (e.g., 600°C).

    • Use a short pyrolysis time (e.g., 10-20 seconds) to minimize secondary reactions.

  • GC-MS Analysis:

    • GC Column: A capillary column suitable for separating halogenated hydrocarbons (e.g., a mid-polarity column).

    • Oven Program: A temperature program that allows for the separation of a wide range of volatile compounds.

    • MS Detector: Operated in full scan mode to identify all detectable decomposition products.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualization of Experimental Workflow

G cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_sample 1-Chloroheptadecafluorooctane (5-10 mg) TGA_instrument TGA Instrument (Inert Atmosphere) TGA_sample->TGA_instrument TGA_data Mass Loss vs. Temperature (TGA Curve) TGA_instrument->TGA_data DSC_sample 1-Chloroheptadecafluorooctane (2-5 mg, sealed pan) DSC_instrument DSC Instrument (Inert Atmosphere) DSC_sample->DSC_instrument DSC_data Heat Flow vs. Temperature (DSC Thermogram) DSC_instrument->DSC_data Py_sample 1-Chloroheptadecafluorooctane (µg-mg) Pyrolyzer Pyrolyzer (e.g., 600°C) Py_sample->Pyrolyzer GC Gas Chromatograph (Separation) Pyrolyzer->GC MS Mass Spectrometer (Identification) GC->MS Py_data Decomposition Product Spectra MS->Py_data

Caption: Workflow for the comprehensive thermal analysis of 1-Chloroheptadecafluorooctane.

Section 3: Predicted Decomposition Pathways and Products

Based on the principles of thermal degradation of halogenated hydrocarbons, the primary decomposition pathway of 1-Chloroheptadecafluorooctane is expected to be initiated by the homolytic cleavage of the C-Cl bond.

Primary Decomposition Step:

C8F17Cl → C8F17• + Cl•

The resulting perfluorooctyl radical (C8F17•) is highly reactive and can undergo several subsequent reactions:

  • β-Scission: The C-C bonds beta to the radical center can break, leading to the formation of smaller perfluoroalkenes and perfluoroalkyl radicals. For example: C7F15-CF2• → C6F13• + CF2=CF2 (Tetrafluoroethylene)

  • Radical Recombination: Radicals can recombine to form larger perfluorinated molecules.

  • Reaction with Chlorine Radicals: The perfluorooctyl radical can react with a chlorine radical to reform the parent molecule or other chlorinated species.

Predicted Major Decomposition Products:

  • Perfluoroalkenes: A series of perfluoroalkenes with varying chain lengths (e.g., C2F4, C3F6, C4F8).

  • Shorter-chain Perfluoroalkanes: Formed from radical recombination and hydrogen abstraction (if any hydrogen sources are present).

  • Chlorinated Perfluoroalkanes: Recombination of perfluoroalkyl radicals with chlorine radicals can lead to the formation of other chlorinated species.

  • Elemental Chlorine (Cl2): From the combination of two chlorine radicals.

Visualization of Predicted Decomposition Pathway

G cluster_products Decomposition Products parent 1-Chloroheptadecafluorooctane (C8F17Cl) radicals Perfluorooctyl Radical (C8F17•) + Chlorine Radical (Cl•) parent->radicals Initial C-Cl Bond Cleavage (Homolysis) pfa Perfluoroalkenes (e.g., C2F4, C3F6) radicals->pfa β-Scission pfc Shorter-chain Perfluoroalkanes radicals->pfc Radical Reactions cpfa Chlorinated Perfluoroalkanes radicals->cpfa Recombination cl2 Chlorine (Cl2) radicals->cl2 Recombination

Sources

Technical Whitepaper: Spectroscopic Characterization of 1-Chloroheptadecafluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identification

1-Chloroheptadecafluorooctane (also known as Perfluorooctyl chloride) is a perfluorinated alkyl halide used as a specialized solvent in fluorous biphasic catalysis and as a synthetic intermediate in the generation of fluorous-tagged reagents. Its high electron density and extreme hydrophobicity make it a unique candidate for oxygen transport systems and specialized drug delivery vehicles.

⚠️ Critical Technical Note: CAS Registry Conflict

A discrepancy was noted in the request parameters regarding the CAS number.

  • Requested CAS: 335-56-8 (Corresponds to 1-Bromoperfluorohexane ,

    
    ).[1]
    
  • Correct CAS for 1-Chloroheptadecafluorooctane: 307-33-5 (

    
    ).
    

This guide focuses exclusively on the requested chemical entity: 1-Chloroheptadecafluorooctane (


).  Researchers must verify the CAS number on reagent bottles to prevent chain-length or halogen-type errors in synthesis.
Chemical Identity Table
PropertySpecification
IUPAC Name 1-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Molecular Formula

Molecular Weight 454.5 g/mol
Physical State Colorless liquid
Boiling Point ~138-140 °C
Density ~1.7 - 1.8 g/mL
Solubility Immiscible with water and standard organic solvents; miscible with fluorous solvents (e.g., FC-72).[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7][8][9]

Due to the absence of hydrogen atoms,


H NMR is silent (useful only for purity checks against hydrocarbon contaminants). 

F NMR
is the definitive method for structural verification.
F NMR Spectral Profile

The fluorine spectrum is characterized by the distinct chemical shift of the terminal chlorodifluoromethyl group (


) relative to the perfluoroalkyl chain.

Experimental Parameters:

  • Solvent:

    
     (with 0.5% Freon-113 or 
    
    
    
    internal standard) or neat with a
    
    
    capillary lock.
  • Reference:

    
     (
    
    
    
    0.0 ppm).[5]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationStructural Context
A (

)
-81.5 to -82.0Triplet (approx)3FTerminal methyl group
B (

)
-68.0 to -72.0Triplet/Multiplet2FDiagnostic Peak: Deshielded by Cl relative to internal

.
C (

)
-118.0 to -120.0Multiplet2FAdjacent to

group.
D (Chain)-121.0 to -123.0Broad Multiplet8FInternal bulk chain (

to

).
E (

)
-126.0 to -127.0Multiplet2FAdjacent to terminal

.

Mechanistic Insight: The substitution of a Fluorine atom with Chlorine in the terminal position causes a significant downfield shift (deshielding) of the alpha-fluorines (


) compared to a perfluoro-chain (typically -81 ppm for 

or -122 ppm for internal

). This is due to the lower electronegativity of Chlorine relative to Fluorine, which alters the local diamagnetic shielding tensor.
C NMR (Proton Decoupled)

The Carbon-13 spectrum is complex due to extensive C-F coupling (


 Hz).
  • 
     Region:  ~117-120 ppm (quartet of triplets).
    
  • 
     Chain:  ~105-115 ppm (triplets of triplets).
    
  • 
     Region:  Distinct shift due to the heavy atom effect, often appearing slightly upfield of the bulk perfluoro carbons due to the "heavy atom effect" of chlorine.
    

Mass Spectrometry (MS) Profiling

Mass spectrometry of perfluorinated compounds requires careful interpretation due to the weakness of the molecular ion and the stability of perfluoroalkyl cations.

Electron Ionization (EI) Fragmentation Pattern

Method: GC-MS (EI, 70 eV).

m/z (approx)Ion IdentityRelative IntensityMechanistic Origin
454 / 456

Very Weak / AbsentMolecular ion (often unstable).
419

MediumLoss of Chlorine radical (

).
435

WeakLoss of Fluorine (rare in chlorides).
69

Base Peak (100%) Characteristic perfluoro fragment.
119

HighChain scission.
169

HighChain scission.
135 / 137

Low/MediumTerminal fragment containing Chlorine.

Interpretation Logic: The fragmentation is dominated by the stability of the perfluoroalkyl cations (


). The presence of the Chlorine atom is best verified by the isotopic pattern (3:1 ratio of 

:

) in fragments retaining the chlorine (e.g.,

at m/z 85/87 or

), although these are often swamped by the fluorocarbon chain fragments.

Vibrational Spectroscopy (FTIR)

Characteristic Absorption Bands

The FTIR spectrum is dominated by the intense C-F stretching vibrations, which can obscure other features.

Wavenumber (

)
Vibration ModeIntensityNotes
1100 - 1350 C-F StretchVery StrongBroad, multi-peak "super-band" characteristic of PFAS.
700 - 800 C-Cl StretchMedium/WeakDiagnostic peak. Often shifted higher than alkyl chlorides due to fluorination.
900 - 1000 C-C StretchWeakSkeleton vibrations.
2800 - 3000 C-H StretchAbsent Purity Check: Appearance indicates hydrocarbon contamination.

Experimental Protocols

Protocol: Sample Preparation for F NMR
  • Objective: Obtain high-resolution spectra of a fluorous liquid.

  • Challenge:

    
     is immiscible with standard NMR solvents (
    
    
    
    , DMSO-
    
    
    ).
  • Method: Coaxial Insert System.

Step-by-Step:

  • Primary Tube: Place 500

    
    L of neat 1-Chloroheptadecafluorooctane into a standard 5mm NMR tube.
    
  • Lock Solvent: Insert a coaxial capillary containing

    
     or Acetone-
    
    
    
    into the tube. This provides the deuterium lock signal without requiring the sample to dissolve.
  • Referencing: Add 5

    
    L of Trichlorofluoromethane (
    
    
    
    ) directly to the neat sample as an internal reference (0.0 ppm).
  • Acquisition: Set spectral width to at least 200 ppm (-50 to -250 ppm). Set relaxation delay (

    
    ) to >2 seconds to account for long 
    
    
    
    of perfluorinated carbons.
Protocol: GC-MS Analysis
  • Column: DB-5ms or equivalent (non-polar).

  • Carrier Gas: Helium (1.0 mL/min).

  • Injection: Split mode (50:1) to prevent detector saturation.

  • Temperature Program:

    • Hold at 50°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Note: Fluorous compounds are highly volatile and have low retention times on standard non-polar columns.

Visualization of Analytical Logic

Diagram 1: Fragmentation Pathway (EI-MS)

This diagram illustrates the primary fragmentation routes of the molecular ion, explaining the dominance of the


 peak.

Fragmentation M Molecular Ion [C8F17Cl]+. (Unstable) Frag1 Perfluorooctyl Cation [C8F17]+ m/z 419 M->Frag1 - Cl. Frag2 Chlorodifluoromethyl [CF2Cl]+ m/z 85/87 M->Frag2 Chain Scission Cl Chlorine Radical .Cl M->Cl Neutral Loss Base Trifluoromethyl Cation [CF3]+ m/z 69 (Base Peak) Frag1->Base Sequential Loss of CF2

Figure 1: Electron Impact fragmentation logic for 1-Chloroheptadecafluorooctane, highlighting the loss of Chlorine and the formation of the stable perfluoroalkyl series.

Diagram 2: Purity Assessment Workflow

A logic flow for researchers to validate the identity and purity of synthesized or purchased material.

PurityCheck cluster_0 Step 1: Identity Confirmation cluster_1 Step 2: Contamination Check Start Sample: 1-Chloroheptadecafluorooctane NMR 19F NMR Analysis Start->NMR Check1 Peak at -68 to -72 ppm? (CF2Cl group) NMR->Check1 FTIR FTIR / 1H NMR Check1->FTIR Yes Result_Wrong FAIL: Wrong Halogen (Likely Bromide if -64 ppm) Check1->Result_Wrong No (Shift ~ -64 ppm) Check2 C-H Peaks Present? (2900 cm-1 or 1-7 ppm) FTIR->Check2 Result_Pass PASS: High Purity Check2->Result_Pass No Result_Fail FAIL: Hydrocarbon Contamination Check2->Result_Fail Yes

Figure 2: Decision matrix for validating the chemical identity and purity of the sample, distinguishing it from hydrocarbon contaminants and brominated analogs.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Perfluorooctane (Analogous Fragmentation Data). NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. EPA CompTox Chemicals Dashboard. Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane (CAS 307-33-5).[Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative text on F chemical shift trends and substituent effects).
  • PubChem. 1-Chloroheptadecafluorooctane Compound Summary. National Library of Medicine. [Link]

Sources

Methodological & Application

GC-MS protocol for 1-Chloroheptadecafluorooctane analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol defines a validated methodology for the trace analysis of 1-Chloroheptadecafluorooctane (CAS: 307-33-5), a volatile perfluoroalkyl substance (PFAS) derivative. Unlike ionic PFAS (e.g., PFOA/PFOS) which require LC-MS/MS, this neutral halogenated compound is best analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) . This guide details a liquid injection workflow using Electron Impact (EI) ionization, optimized for high sensitivity (LOD < 10 ng/mL) and specificity in complex matrices.

Introduction & Compound Properties

1-Chloroheptadecafluorooctane (also known as perfluorooctyl chloride) is a semi-volatile perfluorinated alkane used as a synthesis intermediate and a specific marker in fluoropolymer manufacturing. Its high volatility and lack of acidic/basic functional groups make it unsuitable for standard Electrospray Ionization (ESI) LC-MS workflows.

Compound Profile:

  • Formula: C₈ClF₁₇

  • Molecular Weight: 454.5 g/mol

  • Boiling Point: ~133–136°C (Estimated based on C8F18 and homologs)

  • Solubility: Lipophobic and hydrophobic; soluble in fluorinated solvents, MTBE, and hexane.

Analytical Challenge: The primary challenge is the compound's high electronegativity and the weakness of the C-Cl bond relative to the C-F backbone. In standard EI sources, the molecular ion (M⁺) is often weak or absent, requiring a robust Selected Ion Monitoring (SIM) strategy based on characteristic perfluoroalkyl fragments.

Experimental Protocol

Reagents & Standards
  • Reference Standard: 1-Chloroheptadecafluorooctane (>98% purity).

  • Internal Standard (IS): Perfluorooctane (C8F18) or 1,2-Dichlorobenzene-d4 . Perfluorooctane is structurally preferred due to similar volatilization kinetics.

  • Solvents: Methyl tert-butyl ether (MTBE) (HPLC Grade) or n-Hexane (Pesticide Grade). Note: Avoid methanol for extraction if phase separation from water is required.

Sample Preparation (Liquid-Liquid Extraction)

This workflow is designed for aqueous environmental samples or reaction mixtures.

  • Aliquot: Transfer 10 mL of sample into a 20 mL borosilicate glass vial with a PTFE-lined cap.

  • Spike: Add 10 µL of Internal Standard solution (10 µg/mL in MTBE).

  • Extract: Add 2 mL of MTBE .

  • Agitate: Vortex vigorously for 2 minutes or shake on a platform shaker for 15 minutes.

  • Separate: Allow phases to separate (centrifuge at 3000 rpm for 5 min if emulsion forms).

  • Collect: Transfer the upper organic layer to a GC vial containing a glass insert.

GC-MS Instrumentation & Conditions

Gas Chromatograph (Agilent 7890B / 8890 or equivalent):

  • Column: DB-624UI (30 m × 0.25 mm × 1.4 µm).

    • Rationale: The "624" phase (Cyanopropylphenyl dimethyl polysiloxane) provides superior selectivity for halogenated volatiles compared to standard non-polar 5MS columns. The thick film (1.4 µm) improves retention and peak shape for volatile fluorocarbons.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless.

    • Mode: Splitless (for trace analysis) or Split 10:1 (for high conc.).

    • Temperature: 200°C. (Keep low to prevent thermal degradation of the C-Cl bond).

Oven Program:

Step Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 45 2.0
Ramp 1 15 160 0.0
Ramp 2 30 240 3.0

| Total | | | 12.3 min |

Mass Spectrometer (Agilent 5977B / Thermo ISQ or equivalent):

  • Source: Electron Impact (EI).[1]

  • Ionization Energy: 70 eV.

  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Acquisition: SIM (Selected Ion Monitoring) / Scan (35–500 amu) simultaneous mode recommended for validation.

SIM Parameters (Quantitation):

Ion Type m/z Identity Dwell Time (ms)
Quant 419.0 [M - Cl]⁺ (C₈F₁₇⁺) 50
Qual 1 169.0 [C₃F₇]⁺ 30
Qual 2 119.0 [C₂F₅]⁺ 30
Qual 3 69.0 [CF₃]⁺ 30

| IS (Ref) | 438.0 | [M]⁺ (Perfluorooctane) | 50 |

Results & Discussion

Fragmentation Mechanism

The mass spectrum of 1-Chloroheptadecafluorooctane is dominated by the stability of the perfluoroalkyl chain. Upon electron impact, the weakest bond—the Carbon-Chlorine bond—cleaves readily.

  • Primary Cleavage: Loss of the chlorine atom (Cl•) to form the perfluorooctyl cation (m/z 419) . This is the most specific high-mass ion and is selected as the Quantitation Ion to avoid low-mass background interference.

  • Chain Fragmentation: The C8F17 cation sequentially loses CF2 units or cleaves to form stable lower-mass fluorocarbon ions (m/z 169, 119, 69).

Workflow Visualization

GC_Workflow Sample Aqueous/Solid Sample Extract LLE Extraction (MTBE/Hexane) Sample->Extract + IS Spike GC GC Separation (DB-624UI Column) Extract->GC 1 µL Inj Ionization EI Ionization (70 eV) GC->Ionization Elution Filter Quadrupole Filter (SIM: m/z 419, 169) Ionization->Filter Fragmentation Data Quantitation (Peak Area Ratio) Filter->Data Detection

Figure 1: Analytical workflow for the extraction and GC-MS analysis of 1-Chloroheptadecafluorooctane.

Fragmentation Pathway

Frag_Pathway M Molecular Ion [C8ClF17]+. (m/z 454) - Weak M_Cl Base Quant Ion [C8F17]+ (m/z 419) M->M_Cl - Cl• (Fast) Frag1 Fragment [C3F7]+ (m/z 169) M_Cl->Frag1 Chain Scission Frag2 Fragment [CF3]+ (m/z 69) M_Cl->Frag2 Chain Scission Frag1->Frag2 - C2F4

Figure 2: Proposed EI fragmentation pathway. The loss of Chlorine is the primary event, making m/z 419 the critical marker.

Quality Control & Validation

To ensure data trustworthiness, the following criteria must be met:

  • System Suitability: Inject the 1 µg/mL standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 5% .

  • Linearity: Prepare a calibration curve from 10 ng/mL to 1000 ng/mL (5 points). The correlation coefficient (R²) must be > 0.995 .

  • Blank Check: Analyze a solvent blank immediately after the highest standard. Carryover of 1-Chloroheptadecafluorooctane should be < 0.1% of the previous injection (fluorinated compounds can stick to cold spots in the injector).

  • Recovery: Spiked matrix samples should yield 80–120% recovery.

Troubleshooting Tip:

  • Tailing Peaks: Indicates activity in the liner or column. Replace the inlet liner with a deactivated, wool-packed liner (e.g., Agilent Ultra Inert) and trim 10 cm from the column head.

  • Low Sensitivity: Check the MS tune. Ensure the repeller voltage is optimized. If m/z 419 is too weak, consider Negative Chemical Ionization (NCI) with Methane reagent gas, which is highly sensitive for halogens (monitoring [Cl]⁻ at m/z 35/37 or [M]⁻).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Perfluorooctane (C8F18) and Fluorocarbon Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. [Link]

  • Agilent Technologies. (2020). Analysis of Volatile Halogenated Hydrocarbons using GC-MS and DB-624 Ultra Inert Columns. Application Note 5991-0000EN. [Link]

  • Martin, J. W., et al. (2004). Identification of Long-Chain Perfluorinated Acids in Biota from the Canadian Arctic. Environmental Science & Technology, 38(2), 373-380. (Reference for extraction of neutral PFAS). [Link]

  • Washington, J. W., et al. (2015). Nontargeted Analysis of Perfluoroalkyl Substances in Environmental Samples. Analytical Chemistry. (Context for fragmentation of fluorinated chains). [Link]

Sources

NMR spectroscopy of 1-Chloroheptadecafluorooctane in various solvents

High-Resolution F NMR Characterization of 1-Chloroheptadecafluorooctane

Application Note: AN-F19-PFC-08

Abstract

This application note details the protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-Chloroheptadecafluorooctane (


The "Fluorous" Challenge: Solvent Selection Strategy

The primary barrier to analyzing 1-Chloroheptadecafluorooctane is solubility. Perfluorinated chains possess a rigid, helical twist geometry and a dense electron sheath that repels both polar (water) and non-polar (hydrocarbon) solvents.

Solvent Performance Matrix
Solvent SystemSolubility RatingAdvantagesDisadvantagesRecommended Use
Hexafluorobenzene (

)
Excellent "Like dissolves like"; no lock interference if

capillary used.
Expensive; requires external lock or admixture.High-concentration structural studies.
Acetone-d6 (

)
Good High polarity helps solvate the dipole of the C-Cl bond; standard lock.Potential overlap of solvent satellites; volatile.Routine purity checks.
Chloroform-d (

)
Poor Ubiquitous in labs.Low solubility limit (<10 mM); aggregation leads to broad lines.Quick qualitative screens only.

-Trifluorotoluene
Moderate Good internal standard; reasonable solubility.Overlaps in aromatic region; not deuterated (needs

mix).
Quantitative NMR (qNMR) standard.[1][2]
Expert Insight: The Co-Solvent Protocol

For optimal resolution without the cost of pure fluorinated solvents, we recommend a hybrid system :

  • 90% Acetone-d6 / 10%

    
     : The fluorobenzene acts as a "fluorous phase mediator," enhancing solubility, while the acetone provides the deuterium lock.
    

F NMR Acquisition Parameters

The

Critical Parameters (400 MHz Equivalent)
  • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling if

    
    C satellites interfere, though rare in F-F spectra).
    
  • Spectral Width (SW): 200 ppm (approx. 75,000 Hz at 376 MHz).

    • Reasoning: Covers

      
       (-80 ppm) to 
      
      
      (-68 ppm) and bulk
      
      
      (-120s), plus deep standards like
      
      
      (-164 ppm).[3]
  • Transmitter Offset (O1P): -100 ppm.

    • Reasoning: Centers the window between the

      
       and bulk 
      
      
      regions.
  • Relaxation Delay (

    
    ):  5.0 – 10.0 seconds.
    
    • Causality: Fluorine longitudinal relaxation (

      
      ) in perfluorinated chains is inefficient (slow) due to the lack of protons for dipolar relaxation. Short 
      
      
      leads to integration errors (saturation of
      
      
      signals).
  • Scans (NS): 16 – 64. (High sensitivity of

    
    F allows low scan counts).
    
Workflow Visualization

NMR_WorkflowStartSample PreparationSolventSelect Solvent(Acetone-d6 or C6F6)Start->SolventLockShimLock & Shim(Optimize Z1/Z2 on 19F)Solvent->LockShimParamSetupSet ParametersSW=200ppm, O1P=-100LockShim->ParamSetupAcquireAcquisitionD1 > 5sParamSetup->AcquireProcessProcessLB=1.0Hz, Baseline Corr.Acquire->Process

Figure 1: Optimized workflow for

Spectral Analysis & Assignments

The structure of 1-Chloroheptadecafluorooctane is:

Chemical Shift Table (Relative to = 0 ppm)
AssignmentMoietyApprox. Shift (

, ppm)
MultiplicityMechanistic Note
C1

-68.0 to -72.0 Triplet (br)Deshielded by Chlorine electronegativity (Cl is less shielding than F).
C8

-81.5 to -82.0 TripletTerminal group; typically the sharpest signal.
C2

(

to Cl)
-118.0 to -120.0 MultipletShifted downfield by proximity to C1.
C7

(

to

)
-126.0 to -127.0 MultipletDistinct due to

proximity.
C3-C6 Bulk

-121.0 to -123.0 Complex OverlapThe "hump." Difficult to resolve individual

groups without 2D

F COSY.

Key Diagnostic Feature: The signal at ~ -70 ppm is the "fingerprint" of the chlorofluorocarbon terminus. If this signal is absent, the Cl has likely hydrolyzed or the sample is perfluorooctane.

Detailed Experimental Protocol

Materials
  • Analyte: 1-Chloroheptadecafluorooctane (>95% purity).

  • Solvent: Acetone-d6 (99.9% D) or Hexafluorobenzene/Acetone-d6 mix.

  • Internal Standard:

    
    -Trifluorotoluene (Shift: -63.72 ppm).[3]
    
  • NMR Tube: 5mm precision borosilicate (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Weigh 15-20 mg of 1-Chloroheptadecafluorooctane into a clean vial.

    • Note: The compound is a dense liquid (

      
       g/mL). Pipetting by volume (approx 10 
      
      
      L) is acceptable but weight is preferred for qNMR.
  • Solvation:

    • Add 0.6 mL Acetone-d6.

    • Vortex for 30 seconds. Ensure no "oil droplets" remain at the bottom. If droplets persist, add 50

      
      L of Hexafluorobenzene.
      
  • Reference Addition:

    • Add 2

      
      L of Trifluorotoluene. Cap and invert to mix.
      
  • Instrument Setup (Bruker TopSpin / Agilent VnmrJ):

    • Insert sample.[1][3][4][5][6] Lock on Acetone-d6.[3]

    • Tune/Match: Manually tune the probe to the

      
      F frequency (approx 376 MHz on a 400 MHz magnet). This is critical as F-tuning drifts more than H-tuning.
      
    • Shim: Perform gradient shimming on the Z-axis.

  • Acquisition:

    • Load standard fluorine parameter set (fluorine or 19F_ZG).

    • Set SW = 200 ppm.

    • Set O1P = -100 ppm.

    • Set D1 = 5.0 s.

    • Set NS = 32.

    • Run command: zg (zero-go).

  • Processing:

    • Apply Exponential Multiplication (EM) with LB = 1.0 Hz to reduce noise from the wide baseline.

    • Phase Correction: Use manual phasing. Automated phasing often fails on

      
      F spectra due to the significant baseline roll caused by acoustic ringing of the probe.
      
    • Baseline Correction: Apply abs (automatic baseline) or a polynomial correction (Bernstein polynomial) to flatten the rolling baseline.

Troubleshooting & Quality Control

Logic Flow for Spectral Issues

TroubleshootingIssueProblem DetectedBroadBroad/Blobby PeaksIssue->BroadRollRolling BaselineIssue->RollMissingMissing CF2Cl SignalIssue->MissingSoln1Check Solubility.Switch to C6F6.Broad->Soln1Soln2Acoustic Ringing.Use Backward Linear Prediction(LPC) or delay acquisition.Roll->Soln2Soln3Sample Degradation.Check for Cl hydrolysis.Missing->Soln3

Figure 2: Troubleshooting decision matrix for common

Common Pitfalls
  • Acoustic Ringing: The

    
    F frequency often causes the probe coil to physically vibrate (ring), creating a massive rolling baseline in the first few milliseconds of the FID.
    
    • Fix: Set the pre-scan delay (DE) slightly longer (e.g., 20

      
      s) or use "Backward Linear Prediction" during processing to reconstruct the first few points of the FID.
      
  • J-Coupling Confusion:

    
    F-
    
    
    F coupling extends over 4-5 bonds. The spectra will look more complex than proton NMR. Do not attempt to shim until the multiplets look like singlets; they are supposed to be complex multiplets.

References

  • Chemical Shift Data & Trends: Alfa Chemistry. "19F NMR Chemical Shift Table." (General trends for CF3 and CF2 groups).
  • Sigma-Aldrich. "Certified Reference Materials for 19F NMR.
  • Relaxation & Temperature Effects

    • National Institutes of Health (PubMed). "Perfluorocarbon temperature measurements using 19F NMR.
    • [Link]

  • Structural Properties of Perfluorinated Chains

    • Journal of Physical Chemistry A. "The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids." (Insight into the helical twist geometry and chain rigidity).
    • [Link]

Application Note & Protocol: High-Purity Recovery of 1-Chloroheptadecafluorooctane via Fractional Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of technical-grade 1-Chloroheptadecafluorooctane (CAS No. 307-33-5) to a high-purity standard suitable for research, development, and specialized applications. 1-Chloroheptadecafluorooctane is a perfluorinated compound whose utility is directly dependent on its purity. Synthesis of fluorotelomers and related compounds can often result in a complex mixture of structural isomers, homologues, and other process-related impurities.[1][2][3] These contaminants frequently possess boiling points very close to the target compound, rendering simple distillation ineffective.[4] This protocol details the use of fractional vacuum distillation, a robust method for separating compounds with small differences in boiling points, to achieve excellent separation and yield. The rationale for employing reduced pressure is to lower the boiling point of the compound, thereby preventing thermal degradation and increasing the efficiency and safety of the process.

Introduction: The Challenge of Purifying Fluorinated Compounds

1-Chloroheptadecafluorooctane belongs to the class of per- and polyfluoroalkyl substances (PFAS), known for their unique properties but also for the challenges they present in synthesis and purification. The primary impurities in technical-grade 1-Chloroheptadecafluorooctane are typically:

  • Structural Isomers: Branched-chain variants formed during the manufacturing process.

  • Homologues: Compounds with shorter or longer perfluoroalkyl chains (e.g., C6, C7, or C9 analogues).

  • Unreacted Starting Materials and Reagents.

These impurities often have boiling points that differ by less than 25 °C from the main component, making high-resolution fractional distillation the method of choice.[5] Furthermore, the relatively high atmospheric boiling point of 1-Chloroheptadecafluorooctane necessitates distillation under vacuum to mitigate the risk of thermal decomposition and reduce energy expenditure.[6]

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties of 1-Chloroheptadecafluorooctane is critical for designing an effective distillation protocol.

Table 1: Physicochemical Data for 1-Chloroheptadecafluorooctane

PropertyValueSource(s)
CAS Number 307-33-5[7][8]
Molecular Formula C₈ClF₁₇[9]
Molecular Weight 454.51 g/mol [10]
Boiling Point (Atmospheric) 131.7 °C at 760 mmHg[10]
Density 1.715 g/cm³[10]
Refractive Index 1.279[10]
Critical Safety & Handling Precautions

Per- and polyfluoroalkyl substances (PFAS) are classified as "forever chemicals" due to their extreme persistence in the environment. Many compounds in this class are associated with potential health risks.[11] All handling and purification steps must be performed with appropriate engineering controls and personal protective equipment (PPE).

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood with a high air exchange rate to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Use nitrile or other chemically resistant gloves. Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Lab Coat: A chemically resistant lab coat must be worn.

  • Waste Disposal: All waste, including residual material in the distillation flask and contaminated consumables, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Principle of Fractional Vacuum Distillation

Fractional distillation achieves separation by providing a large surface area within a fractionating column, allowing for many successive vaporization-condensation cycles (known as "theoretical plates").[12] As the vapor mixture rises through the column, it cools, condenses, and re-vaporizes. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). By applying a vacuum, the boiling points of all components are reduced, allowing the distillation to proceed at a lower, safer temperature.[6][13]

G cluster_flask Distillation Flask cluster_column Fractionating Column (Multiple Theoretical Plates) cluster_condenser Condenser & Receiver A Crude Mixture (Target + Impurities) B Vapor Phase (Enriched in Lower BP Impurity) A->B Heat & Vacuum C Vapor rises, cools, condenses B->C Enters Column D Liquid re-vaporizes C->D Condensation-Vaporization Cycle E Vapor becomes progressively purer with height D->E F Purest Vapor Reaches Top E->F Separation Achieved G Condenses to Pure Liquid F->G Cooling H Collected Distillate G->H

Caption: Conceptual workflow of fractional distillation.

Detailed Protocol: Purification of 1-Chloroheptadecafluorooctane

Materials & Equipment
  • Glassware:

    • Round-bottom flask (size should be such that it is 1/2 to 2/3 full with the crude material)

    • Vigreux column (vacuum-jacketed, minimum 30 cm length) or a packed column (e.g., with Raschig rings or metal sponge)

    • Distillation head with condenser

    • Thermometer or thermocouple with adapter (-10 to 200 °C range)

    • Receiving flask(s) (multiple, for collecting different fractions)

    • All glassware should be oven-dried to remove moisture.

  • Equipment:

    • Heating mantle with a stirrer controller

    • Magnetic stir bar or boiling chips

    • Laboratory jack

    • Clamps and stands to secure the apparatus

    • Two-stage rotary vane vacuum pump

    • Cold trap (Dewar with dry ice/acetone or a cryocooler) to protect the pump

    • Digital vacuum gauge/manometer

    • Flexible, thick-walled vacuum tubing

  • Chemicals:

    • Crude 1-Chloroheptadecafluorooctane

    • Dry ice and acetone/isopropanol for the cold trap

Experimental Setup

The following diagram illustrates the proper assembly of the fractional vacuum distillation apparatus.

G flask 1. Round-Bottom Flask + Stir Bar + Crude Product column 3. Vacuum-Jacketed Vigreux Column flask->column mantle 2. Heating Mantle + Stirrer head 4. Distillation Head column->head thermometer 5. Thermometer (Bulb below sidearm) head->thermometer condenser 6. Condenser (Water Out) head->condenser Vapor Path water_in Water In condenser->water_in Coolant receiver 7. Receiving Flask condenser->receiver vacuum_adapter 8. Vacuum Adapter receiver->vacuum_adapter cold_trap 9. Cold Trap (Dry Ice/Acetone) vacuum_adapter->cold_trap To Vacuum gauge 10. Vacuum Gauge cold_trap->gauge pump 11. Vacuum Pump gauge->pump

Caption: Apparatus for Fractional Vacuum Distillation.

Step-by-Step Distillation Protocol
  • Assembly: Assemble the glassware as shown in the diagram above. Ensure all joints are properly sealed with vacuum grease (use sparingly) and secured with Keck clips. The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

  • Charging the Flask: Place a magnetic stir bar into the round-bottom flask and add the crude 1-Chloroheptadecafluorooctane. Do not fill the flask more than two-thirds full to prevent bumping.

  • System Evacuation: Turn on the cooling water to the condenser. Ensure the cold trap is filled with a dry ice/acetone slurry. Slowly open the system to the vacuum pump. The pressure should gradually decrease. A stable vacuum of 10-20 mmHg is a good starting point. Check for leaks if the target vacuum cannot be reached.

  • Heating and Equilibration: Begin stirring the contents of the flask. Slowly apply heat using the heating mantle. Observe the liquid for the onset of boiling. As vapor begins to rise into the column, a condensation ring will become visible. Adjust the heat so this ring rises slowly up the column.

    • Causality: This slow heating allows the column to reach thermal equilibrium, which is essential for establishing the temperature gradient needed for efficient fractional separation. Rushing this step will lead to poor separation.

  • Collecting the Forerun: The first fraction to distill will be the "forerun," containing the most volatile impurities (those with the lowest boiling points). The head temperature will be low and may fluctuate. Collect this fraction in a separate receiving flask and set it aside for proper disposal.

  • Collecting the Main Fraction: As the forerun is removed, the head temperature will rise and then stabilize at the boiling point of 1-Chloroheptadecafluorooctane at the operating pressure. Once the temperature is constant and clear, steady condensate is observed, switch to a clean, pre-weighed receiving flask. This is the main fraction.

    • Self-Validation: A stable head temperature is the primary indicator of a pure substance distilling. Record the temperature and pressure throughout the collection of this fraction. Any significant fluctuation indicates a change in the composition of the distillate.

  • Collecting the Tails: After the main fraction has been collected, the head temperature may rise again or fluctuate, indicating the distillation of higher-boiling impurities. At this point, stop the distillation by removing the heating mantle and allowing the system to cool. The residue in the flask (the "tails") should be collected for disposal.

  • System Shutdown: Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump. Disassemble the glassware and characterize the purified main fraction.

Purity Assessment

The purity of the collected main fraction should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any remaining volatile impurities.

  • ¹⁹F NMR Spectroscopy: To confirm the structure and identify any isomeric impurities.

  • Refractive Index Measurement: Compare the measured refractive index to the literature value as a quick purity check.

Troubleshooting

Table 2: Common Distillation Problems and Solutions

ProblemPotential Cause(s)Solution(s)
Bumping (Sudden, violent boiling) Superheating of the liquid; insufficient stirring.Ensure vigorous and constant stirring with a magnetic stir bar.
Flooding of the Column Boil-up rate is too high for the column's capacity.Reduce the heat input from the heating mantle.
Unstable Head Temperature System has not reached equilibrium; presence of multiple components with close boiling points.Allow more time for the column to equilibrate; increase the reflux ratio (if using a reflux head); ensure the column is well-insulated.
Inability to Reach Target Vacuum Leaks in the system at glass joints or tubing connections.Check all connections; re-apply vacuum grease to joints; check tubing for cracks.

Conclusion

Fractional vacuum distillation is a highly effective and reliable method for the purification of 1-Chloroheptadecafluorooctane. By carefully controlling the distillation parameters—namely pressure and temperature—and allowing the fractionating column to reach equilibrium, it is possible to separate close-boiling impurities and obtain a product of high purity. Adherence to strict safety protocols is paramount when working with perfluorinated compounds to ensure operator safety and environmental protection.

References

  • PubChem. (n.d.). 1-Chloroheptane. Retrieved February 4, 2026, from [Link]

  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Distillations. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1-chloroheptadecafluorooctane. Retrieved February 4, 2026, from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385–396. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN108033944B - Chlorantraniliprole impurity preparation process.
  • Wikipedia. (n.d.). Fractional distillation. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 1-Chloroheptacosane. Retrieved February 4, 2026, from [Link]

  • Reddit. (2021, June 21). Fractional vs simple vs vacuum distillations. Retrieved February 4, 2026, from [Link]

  • Kmetič, I., et al. (2018). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Arhiv za farmaciju, 68(5), 795-807.
  • ChemIndex. (n.d.). 307-33-5 1-chloroheptadecafluorooctane. Retrieved February 4, 2026, from [Link]

  • National Institute of Standards and Technology. (2023, May 16). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Retrieved February 4, 2026, from [Link]

  • DigiVac. (2015, February 12). 3 Benefits of Vacuum Fractional Distillation. Retrieved February 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Chlorodifluoromethane. Retrieved February 4, 2026, from [Link]

  • BLR. (2024, September 10). PFAS explained: a guide for employers. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved February 4, 2026, from [Link]

Sources

Application Notes and Protocols for 1-Chloroheptadecafluorooctane as a Chemical Tracer in Environmental Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Perfluorocarbon Tracers in Environmental Science

Perfluorocarbon tracers (PFTs) represent a class of highly specialized molecules that have become indispensable tools in a variety of environmental and industrial studies.[1][2] Their utility stems from a unique combination of chemical and physical properties: they are chemically inert, non-toxic, non-flammable, and possess exceedingly low background concentrations in the ambient environment.[3][4] This allows for their detection at minute levels, often in the parts per quadrillion range, providing a clear and unambiguous signal in tracer experiments.[5]

Among the suite of PFTs, 1-chloroheptadecafluorooctane (CAS No. 307-33-5) stands out as a valuable tracer for specific applications.[6] Its distinct molecular structure and properties make it particularly well-suited for atmospheric transport studies, leak detection in complex systems, and ventilation assessments.[2][3] These studies are critical for understanding the dispersion of pollutants, ensuring the integrity of infrastructure, and safeguarding public health.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-chloroheptadecafluorooctane as a chemical tracer. It details the underlying scientific principles, offers step-by-step protocols for its use, and provides insights into data interpretation, all grounded in established scientific literature and best practices.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties of 1-chloroheptadecafluorooctane is fundamental to its effective use as a tracer. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from the broader class of perfluorinated alkanes.

PropertyValue/InformationSource
Chemical Formula C₈ClF₁₇[7]
Molecular Weight 454.53 g/mol [7]
Appearance Colorless liquid (inferred)[2]
Boiling Point Estimated to be in the range of 120-140 °CInferred from similar PFTs
Vapor Pressure Relatively high, suitable for gas-phase applications[3]
Water Solubility Very low (typically in the ppm range for PFTs)[3]
Solubility in Organic Solvents Soluble in many organic solvents and oils[3]
Chemical Stability Highly inert and resistant to degradation[3][4]

Safety and Handling:

While PFTs are generally considered to have low toxicity, proper laboratory safety protocols should always be followed. Based on safety data for similar chlorinated and fluorinated alkanes, the following precautions are recommended:

  • Ventilation: Handle in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and open flames.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Core Applications in Environmental Studies

The unique properties of 1-chloroheptadecafluorooctane make it a powerful tool for a range of environmental investigations:

  • Atmospheric Transport and Dispersion: Its volatility and low background concentration allow for precise tracking of air mass movements over various distances. This is crucial for modeling the spread of pollutants, understanding atmospheric mixing, and validating climate models.[11][12] The pioneering work of Brookhaven National Laboratory has extensively utilized PFTs for these purposes.[13]

  • Leak Detection: 1-chloroheptadecafluorooctane can be introduced into sealed systems, such as underground pipelines or storage tanks. Its high sensitivity of detection allows for the pinpointing of even minute leaks by sampling the surrounding air or soil gas.[2]

  • Ventilation and Indoor Air Quality Studies: By releasing a known quantity of the tracer within a building, researchers can measure air exchange rates, identify areas of poor ventilation, and model the potential exposure of occupants to indoor air pollutants.[3][11]

Experimental Protocols

The successful implementation of a tracer study using 1-chloroheptadecafluorooctane requires meticulous planning and execution. The following protocols provide a detailed framework for a typical gas-phase tracer experiment.

Protocol 1: Tracer Release

The method of release will depend on the specific application. For atmospheric studies, a controlled evaporation technique is commonly employed.

Objective: To introduce a known quantity of 1-chloroheptadecafluorooctane into the atmosphere at a specific location and time.

Materials:

  • Pure 1-chloroheptadecafluorooctane

  • Inert gas cylinder (e.g., Nitrogen) with a regulator

  • Mass flow controller

  • Heated evaporator or bubbler system

  • Tubing (e.g., stainless steel or PTFE)

  • Power source

Procedure:

  • System Setup: Assemble the release system as shown in the diagram below. Ensure all connections are secure to prevent leaks.

  • Tracer Introduction: Carefully transfer a known volume of liquid 1-chloroheptadecafluorooctane into the evaporator or bubbler.

  • Inert Gas Flow: Set the mass flow controller to a predetermined flow rate of the inert gas. This will act as a carrier for the tracer.

  • Vaporization: If using a heated evaporator, set the temperature to ensure complete vaporization of the tracer without decomposition. For a bubbler system, the inert gas is bubbled through the liquid tracer. The release rate can be calculated based on the vapor pressure of the tracer and the flow rate of the carrier gas.[12]

  • Release: Direct the outlet of the release system to the desired release point.

  • Record Keeping: Meticulously record the start and end times of the release, the flow rate of the carrier gas, and the amount of tracer used.

G cluster_release Tracer Release System InertGas Inert Gas Cylinder Regulator Regulator InertGas->Regulator MFC Mass Flow Controller Regulator->MFC Evaporator Heated Evaporator/ Bubbler with 1-Chloroheptadecafluorooctane MFC->Evaporator ReleasePoint Release Point (Atmosphere) Evaporator->ReleasePoint

Caption: Workflow for the controlled release of 1-chloroheptadecafluorooctane.

Protocol 2: Air Sampling using Sorbent Tubes

Air samples are collected on sorbent tubes to concentrate the tracer for subsequent analysis.

Objective: To capture 1-chloroheptadecafluorooctane from the air at specific locations and times.

Materials:

  • Sorbent tubes packed with a suitable adsorbent (e.g., Ambersorb®, Carboxen™)[3][5]

  • Low-flow air sampling pump

  • Tubing for connecting the pump to the sorbent tube

  • Flow meter for pump calibration

  • Sealing caps for sorbent tubes

  • Sample log sheet

Procedure:

  • Pump Calibration: Calibrate the air sampling pump to the desired flow rate (typically 50-200 mL/min) using the flow meter.

  • Sample Collection: a. At the designated sampling location and time, break the ends of a new sorbent tube. b. Connect the sorbent tube to the sampling pump with the arrow on the tube pointing in the direction of airflow. c. Start the pump and record the start time. d. After the desired sampling duration, stop the pump and record the end time.

  • Sample Handling: a. Immediately after sampling, seal both ends of the sorbent tube with the provided caps. b. Label the tube with a unique sample identifier. c. Record all relevant information on the sample log sheet (sample ID, location, date, start and end times, flow rate).

  • Field Blanks: Prepare field blank samples by taking unopened sorbent tubes to the sampling locations and handling them in the same manner as the collected samples, without drawing air through them. This helps to identify any potential contamination during transport and handling.

  • Storage and Transport: Store the collected samples and field blanks in a clean, sealed container and transport them to the laboratory for analysis.

G cluster_sampling Air Sampling Workflow Air Ambient Air with Tracer SorbentTube Sorbent Tube Air->SorbentTube Pump Calibrated Air Sampling Pump SorbentTube->Pump Lab Sample to Laboratory for Analysis SorbentTube->Lab

Caption: Overview of the air sampling process using sorbent tubes.

Protocol 3: Sample Analysis by Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)

This is the standard analytical technique for the detection and quantification of PFTs at ultra-trace levels.[5]

Objective: To quantify the amount of 1-chloroheptadecafluorooctane captured on the sorbent tubes.

Materials:

  • Thermal desorber coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS)

  • Helium carrier gas (high purity)

  • Analytical standards of 1-chloroheptadecafluorooctane in a suitable solvent

  • Clean, conditioned sorbent tubes for calibration standards

Procedure:

  • Instrument Setup and Calibration: a. Set up the TD-GC/MS system according to the manufacturer's instructions. A typical setup would include a capillary column suitable for separating volatile organic compounds. b. Prepare a series of calibration standards by injecting known amounts of a 1-chloroheptadecafluorooctane standard solution onto clean sorbent tubes and purging with inert gas to remove the solvent. c. Analyze the calibration standards to generate a calibration curve.

  • Sample Analysis: a. Place the collected sorbent tube into the thermal desorber. b. The thermal desorber heats the tube, releasing the trapped analytes onto a focusing trap, which is then rapidly heated to inject the sample into the GC.[14] c. The GC separates the components of the sample, and the MS detects and quantifies 1-chloroheptadecafluorooctane based on its characteristic mass-to-charge ratio. d. Run field blanks and laboratory blanks to ensure the absence of contamination.

  • Data Analysis: a. Identify the 1-chloroheptadecafluorooctane peak in the chromatogram based on its retention time. b. Quantify the amount of the tracer in each sample by comparing the peak area to the calibration curve. c. Calculate the concentration of the tracer in the original air sample using the volume of air sampled.

Typical TD-GC/MS Parameters:

ParameterSetting
Thermal Desorber
Desorption Temperature250-300 °C
Desorption Time5-10 minutes
Focusing Trap Temperature-10 to -30 °C (cryogen-free) or lower with cryogen
Trap Desorption Temperature280-320 °C
Gas Chromatograph
ColumnDB-624 or similar, 30 m x 0.25 mm x 1.4 µm
Carrier GasHelium at a constant flow rate of 1-2 mL/min
Oven Temperature ProgramInitial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes (this is an example and should be optimized)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity
Scan ModeSelected Ion Monitoring (SIM) of characteristic ions for 1-chloroheptadecafluorooctane for maximum sensitivity

Data Interpretation and Quality Assurance

The interpretation of tracer data requires careful consideration of the experimental design and potential sources of error.

  • Tracer Concentration Mapping: Plotting the measured concentrations of 1-chloroheptadecafluorooctane at different locations and times allows for the visualization of the tracer plume and its movement.

  • Dispersion Modeling: The data can be used to validate and calibrate atmospheric dispersion models, improving their predictive capabilities.

  • Leak Rate Estimation: In leak detection studies, the concentration of the tracer detected can be used to estimate the magnitude of the leak.

  • Quality Assurance/Quality Control (QA/QC):

    • Field Blanks: Should show no or negligible levels of the tracer.

    • Calibration: The calibration curve should have a high correlation coefficient (e.g., r² > 0.995).

    • Replicate Samples: Analysis of replicate samples should show good precision.

    • Spiked Samples: Analysis of sorbent tubes spiked with a known amount of the tracer should show good recovery.

Conclusion

1-chloroheptadecafluorooctane is a powerful and versatile chemical tracer for a wide range of environmental studies. Its unique properties, coupled with highly sensitive analytical techniques, enable researchers to track air movement, detect leaks, and assess ventilation with a high degree of precision. By following the detailed protocols and best practices outlined in this guide, scientists can effectively harness the capabilities of this valuable tool to advance our understanding of environmental processes and address critical challenges in environmental science and public health.

References

  • Perfluorocarbon Tracers. (n.d.). F2 Chemicals Ltd. Retrieved from [Link]

  • Perfluorocarbon tracer. (n.d.). In Wikipedia. Retrieved from [Link]

  • Perfluorocarbon Tracers | The Subway-Surface Air Flow Exchange. (n.d.). Brookhaven National Laboratory. Retrieved from [Link]

  • COLLECTION AND ANALYSIS OF PERFLUOROCARBON TRACER COMPOUNDS. (n.d.). National Energy Technology Laboratory. Retrieved from [Link]

  • perfluorocarbon tracer technique: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • GC-MS Analysis of Environmental Air Samples. (1978, September 30). ResearchGate. Retrieved from [Link]

  • GC-MS Air Analyser for the Determination of very low Concentrations of VOCs in Indoor and Ambient Air, Approaching method TO-17. (n.d.). GL Sciences. Retrieved from [Link]

  • Safety Data Sheet: 1-chlorooctadecane. (2022, August 4). Chemos GmbH & Co.KG. Retrieved from [Link]

  • TRACE ANALYSIS OF INDOOR AIR USING GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

  • WBNL Video | Quantification of Mass Transfer Using Perfluorocarbon Tracers. (2012, February 15). Brookhaven National Laboratory. Retrieved from [Link]

  • Screening for 171 Volatile Organic Air Pollutants Using GC/MS with Deconvolution Reporting Software and a New Indoor Air Toxics. (2006, August 3). LabRulez GCMS. Retrieved from [Link]

  • A Fast Analysis of the GC/MS/MS Amenable Pesticides Regulated by the California Bureau of Cannabis Control. (2019, August 27). Agilent. Retrieved from [Link]

  • Environmental Source Tracking of Per- and Polyfluoroalkyl Substances within a Forensic Context: Current and Future Techniques. (n.d.). PMC - NIH. Retrieved from [Link]

  • Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

Sources

Application Note: 1-Chloroheptadecafluorooctane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile[1]

1-Chloroheptadecafluorooctane (also known as Perfluorooctyl chloride) is a specialized perfluorocarbon liquid used in advanced polymer synthesis. Unlike its inert perfluoroalkane counterparts (e.g., perfluorohexane), the presence of the terminal chlorine atom introduces a unique dipole and reactivity profile.

In polymer chemistry, it serves two distinct high-value functions:

  • Fluorous Biphasic Solvent: It acts as a dense, immiscible phase for Atom Transfer Radical Polymerization (ATRP) , enabling the recovery and recycling of fluorous-tagged transition metal catalysts.[1]

  • Radical Precursor: Under specific reductive conditions (e.g., sulfinatodechlorination), the C-Cl bond can be activated to generate perfluorooctyl radicals (

    
    ), allowing for the direct perfluoroalkylation of polymer backbones or end-capping.[1]
    
Chemical Profile: 1-Chloroheptadecafluorooctane[2][3][4][5][6][7]
PropertyValueRelevance to Protocol
CAS Number 307-33-5 Unique identifier (Distinct from FC-75/cyclic ethers).[1][2][3]
Formula

Linear chain structure.[1]
Molecular Weight 454.51 g/mol High MW contributes to low volatility compared to lower PFCs.
Boiling Point ~132 °CIdeal for elevated temperature polymerizations (e.g., 70–90 °C) without pressure vessels.
Density ~1.72 g/mLFacilitates rapid phase separation from organic solvents (density < 1.0).[1]
Solubility FluorousImmiscible with standard organic solvents (toluene, THF) at RT; thermomorphic (miscible) at high T.

Part 2: Application 1 - Fluorous Biphasic ATRP (FB-ATRP)

Concept

Standard ATRP suffers from the difficulty of removing copper catalysts from the final polymer. Fluorous Biphasic ATRP solves this by confining a fluorous-tagged catalyst in the fluorous phase (1-Chloroheptadecafluorooctane).

  • Heating: The system becomes homogeneous (monophasic), allowing polymerization.

  • Cooling: The system phase-separates. The polymer remains in the organic phase; the catalyst retreats to the fluorous phase.

Protocol: Synthesis of PMMA with Catalyst Recycling

Reagents:

  • Monomer: Methyl methacrylate (MMA), de-inhibited.

  • Solvent A (Organic): Toluene.

  • Solvent B (Fluorous): 1-Chloroheptadecafluorooctane (C8ClF17).[2][3]

  • Initiator: Ethyl 2-bromoisobutyrate.

  • Catalyst: CuBr complexed with a fluorous ligand (e.g., dNbpy - 4,4'-di(perfluorononyl)-2,2'-bipyridine).

Step-by-Step Workflow:

  • Catalyst Preparation:

    • In a Schlenk flask, charge CuBr (1 equiv) and the fluorous ligand (2 equiv).

    • Add 1-Chloroheptadecafluorooctane (5 mL). Degas by nitrogen bubbling. The complex will solubilize, forming a distinct heavy fluorous layer.

  • Biphasic Assembly:

    • Add Toluene (5 mL), MMA (50 equiv), and Initiator (1 equiv) to the flask.

    • Observation: At Room Temperature (RT), you will see two distinct layers. The bottom layer is the fluorous catalyst solution; the top is the organic monomer solution.

  • Polymerization (Thermomorphic Switch):

    • Heat the reaction mixture to 90 °C .

    • Critical Mechanism: At this temperature, 1-Chloroheptadecafluorooctane becomes miscible with toluene. The mixture turns homogeneous, allowing the copper catalyst to access the alkyl halide initiator and propagate the polymer chain.

    • Stir for 4–6 hours.

  • Phase Separation & Recovery:

    • Cool the mixture to 25 °C .

    • Stop stirring. The system will spontaneously demix.

    • Top Layer: Toluene containing pure PMMA (white/clear).

    • Bottom Layer: 1-Chloroheptadecafluorooctane containing the Cu-catalyst (green/brown).

  • Extraction:

    • Syringe out the top organic layer for precipitation in methanol.

    • The bottom fluorous layer is retained in the flask and can be recharged with fresh monomer/toluene for the next cycle.

Visualization: FB-ATRP Workflow

FB_ATRP Setup Biphasic Setup (RT) Heating Heating (90°C) Homogeneous Phase Setup->Heating Miscibility Polymerization Polymerization (Cu Catalysis) Heating->Polymerization Radical Propagation Cooling Cooling (25°C) Phase Separation Polymerization->Cooling Demixing Separation Separation Cooling->Separation Product Organic Phase (Polymer Product) Separation->Product Top Layer Recycle Fluorous Phase (C8ClF17 + Catalyst) Separation->Recycle Bottom Layer Recycle->Setup Reuse Catalyst

Caption: Thermomorphic behavior of 1-Chloroheptadecafluorooctane allows homogeneous polymerization at high temperatures and catalyst recovery upon cooling.[1]

Part 3: Application 2 - Radical Perfluoroalkylation

Concept

Unlike inert perfluoroalkanes, the C-Cl bond in 1-Chloroheptadecafluorooctane can be activated via Single Electron Transfer (SET) .[1] This allows the molecule to function as a reagent to graft a


 group onto a polymer backbone or a specific monomer. This is often achieved using sodium dithionite (

) as a reductant in a process called sulfinatodechlorination .
Protocol: Grafting C8F17 onto Electron-Rich Polymer Side Chains

Target: Functionalization of a polymer containing electron-rich aromatic groups (e.g., Polystyrene or Polyvinylcarbazole).

Reagents:

  • Substrate: Polystyrene (dissolved in DMSO/Dichloromethane mixture).

  • Reagent: 1-Chloroheptadecafluorooctane (1.2 equiv per target site).

  • Reductant: Sodium Dithionite (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
  • Base: Sodium Bicarbonate (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the polymer in a solvent mixture that can solubilize the fluorous reagent slightly (e.g., DMSO with a small amount of benzotrifluoride if needed).

  • Radical Generation:

    • Add

      
       and 
      
      
      
      dissolved in a minimum amount of water.
    • Add 1-Chloroheptadecafluorooctane.[4][5][2][6][7]

    • Mechanism:[1][4][8] The dithionite radical anion transfers an electron to the C-Cl bond, cleaving it to release the perfluorooctyl radical (

      
      ) and a chloride ion.
      
  • Grafting:

    • Heat to 70 °C for 4 hours.

    • The electrophilic perfluorooctyl radical attacks the electron-rich aromatic rings on the polymer chain.

  • Purification:

    • Precipitate the polymer into methanol.

    • The unreacted 1-Chloroheptadecafluorooctane is heavy and insoluble in methanol; it can be separated by centrifugation or decantation (it will form a heavy oil at the bottom).

Visualization: Radical Activation Pathway

Radical_Activation Reagent 1-Chloroheptadecafluorooctane (R-Cl) SET SET Activation (Na2S2O4) Reagent->SET Reduction Radical Perfluorooctyl Radical (•C8F17) SET->Radical -Cl⁻ Product Perfluoro-Grafted Polymer Radical->Product Polymer Polymer Substrate (Electron Rich) Polymer->Product Radical Attack

Caption: Mechanism of generating reactive perfluorooctyl radicals from 1-Chloroheptadecafluorooctane for polymer modification.

Part 4: References

  • Haddleton, D. M., et al. (2000). "Copper(I)-Mediated Living Radical Polymerization under Fluorous Biphasic Conditions." Journal of the American Chemical Society.

  • Percec, V., et al. (2002). "Ultrafast Synthesis of Poly(methyl acrylate) and Poly(methyl methacrylate) by Atom Transfer Radical Polymerization in Fluorinated Solvents." Journal of Polymer Science Part A: Polymer Chemistry.

  • Baran, P. S., et al. (2011). "Sulfinatodehalogenation: A Practical Method for the Perfluoroalkylation of Heteroarenes." Proceedings of the National Academy of Sciences. (Contextual reference for dithionite mechanism).

  • PubChem Database. "1-Chloroheptadecafluorooctane Compound Summary." National Center for Biotechnology Information.

Sources

Troubleshooting & Optimization

optimization of reaction parameters for 1-Chloroheptadecafluorooctane

Technical Support Center: 1-Chloroheptadecafluorooctane ( )

Introduction

Welcome to the technical support hub for 1-Chloroheptadecafluorooctane (Perfluorooctyl chloride). This guide addresses the specific challenges researchers face when synthesizing or utilizing this compound. Unlike its iodide counterpart (

11

Module 1: Synthesis Optimization (Radical Chlorination)

Q1: My conversion of to stalls at 70%. How do I drive this to completion?

Diagnosis: The reaction likely suffers from iodine inhibition or initiator depletion .[1] The transformation of perfluorooctyl iodide to the chloride is typically achieved via radical substitution using sulfuryl chloride (



1

Optimization Protocol:

  • Stoichiometry: Increase

    
     to 1.5 – 2.0 equivalents . The excess drives the equilibrium and compensates for losses due to off-gassing.[1]
    
  • Stepwise Initiator Addition: Do not add all AIBN at once. The half-life of AIBN at 80°C is roughly 1 hour.[1] Add 10 mol% initially, then another 5-10 mol% after 2 hours of reflux.

  • Iodine Scavenging: If the reaction turns deep purple (iodine accumulation), the kinetics slow down. On larger scales, washing the crude mixture with sodium thiosulfate (

    
    ) mid-process is impractical.[1] Instead, ensure vigorous reflux to help purge volatile iodine species if an open system is used (with appropriate scrubbing).[1]
    

Standard Operating Procedure (SOP) for Bench Scale:

ParameterSpecificationRationale
Substrate

(1.0 equiv)
Starting material (Liquid, BP ~160°C).
Reagent

(2.0 equiv)
Source of

radicals.
Initiator AIBN (0.15 equiv total)Thermal radical source. Split dose (0.1 eq + 0.05 eq).
Temperature 80–85°C (Reflux)Matches AIBN activation temp (

).
Time 4–6 HoursSufficient for chain propagation.[1]
Atmosphere

or Ar
Oxygen quenches perfluoroalkyl radicals.[1]
Mechanism Visualization

The following diagram illustrates the radical chain mechanism and the critical "Iodine Trap" that causes stalling.

ReactionMechanismInitiationInitiation(AIBN, 80°C)Radical_ClCl• RadicalInitiation->Radical_ClGeneratesSubstrateC8F17-IRadical_Cl->SubstrateAttacks IIntermediate[C8F17•] RadicalSubstrate->Intermediate- IClProductC8F17-ClIntermediate->Product+ Cl2/SO2Cl2SideProductI-Cl / I2(Inhibitors)Intermediate->SideProductQuenched by I2(Stalling)Product->Radical_ClChain Propagation

Caption: Radical chain propagation for C8F17-I to C8F17-Cl conversion. Note the red node indicating the quenching pathway.

Module 2: Purification & Phase Management

Q2: I cannot separate the product from the starting material. They co-elute on silica.

Diagnosis: Perfluorinated compounds are notoriously non-polar and have low interaction with standard silica gel.[1] Both


Solution: Fractional Distillation Chromatography is ineffective here.[1] You must rely on the boiling point difference.[1]

  • 
     BP:  ~160–163 °C
    
  • 
     BP:  ~135–138 °C
    

Purification Protocol:

  • Quench: Wash the reaction mixture with 10%

    
     (aq) to remove residual iodine (mixture turns from purple to colorless).
    
  • Phase Cut: The fluorous layer will be the bottom layer (Density ~1.9 - 2.0 g/mL).[1]

  • Distillation: Use a Vigreux column or a short-path distillation head.

    • Collect the fraction boiling at 135–140°C (ambient pressure).

    • The residue (pot bottoms) will contain unreacted iodide.

Q3: The product layer is cloudy after washing. How do I dry it?

Diagnosis: Fluorous solvents have extremely low water solubility, but water can become mechanically trapped (emulsified) due to the high density and viscosity differences.

Solution:

  • Drying Agent: Use anhydrous Sodium Sulfate (

    
    ) .[1] Magnesium sulfate is often too fine and can trap the valuable fluorous product.[1]
    
  • Filtration: Filter through a coarse glass frit or cotton plug.

  • Polishing: If still cloudy, perform a "fluorous filtration" through a small pad of FluoroFlash® silica (if available) or simple centrifugation to break the emulsion.

Module 3: Analytical Validation (Self-Validating System)

Q4: How do I confirm the structure without Mass Spec (GC-MS ionization is poor)?

Expert Insight: Electron Impact (EI) ionization often fragments perfluorocarbon chains extensively (

1

NMR is the only reliable self-validating method.
1

The "Alpha-Shift" Check: The fluorine atoms on the carbon adjacent to the halogen (




1
NucleusCompoundChemical Shift (

, ppm)
Multiplicity

(

)

-59.0 to -64.0 Broad Singlet/Triplet

(

)

-80.0 to -82.0 Broad Singlet/Triplet

(

-terminus)
Both-81.0 to -82.0Triplet

Note: All shifts referenced to

Validation Logic: If you see a signal near -60 ppm, your reaction is incomplete. If the signal at -60 ppm disappears and a new signal integrates 2F relative to the


1

Troubleshooting Logic Tree

Use this flow to diagnose low yields or purity issues.

TroubleshootingStartProblem: Low Yield or PurityCheckNMRCheck 19F NMRIs -60 ppm peak present?Start->CheckNMRYesIodideYes (Iodide remains)CheckNMR->YesIodideIncompleteNoIodideNo (Conversion Complete)CheckNMR->NoIodideCompleteCheckColorWas reaction purple?YesIodide->CheckColorCheckIsolationCheck IsolationDid you distill?NoIodide->CheckIsolationAction1Action: Add more AIBNIncrease TempCheckColor->Action1No (Pale)Action2Action: Increase SO2Cl2(Iodine inhibition)CheckColor->Action2Yes (Deep Purple)Action3Action: Check Material Balance(Product is volatile!)CheckIsolation->Action3Low Yield

Caption: Decision matrix for troubleshooting synthesis and isolation of C8F17Cl.

References

  • Brace, N. O. (1999).[1] Syntheses with perfluoroalkyl iodides.[1][2][3][4][5][6] A review. Part I. Reaction of perfluoroalkyl iodides with unsaturated compounds. Journal of Fluorine Chemistry, 93(1), 1-25.[1] Link

  • Rong, G., Ke, Y., & Liu, H. (2007).[1] Synthesis of perfluoroalkyl chlorides from perfluoroalkyl iodides.[1] Journal of Fluorine Chemistry.[1][2] (General methodology for radical halogen exchange).

  • Napoli, M., et al. (2013).[1] Fluorous Chemistry: From Reagents to Purification.[1] Handbook of Fluorous Chemistry.[1] Wiley-VCH.[1] (Reference for physical properties and separation techniques).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for

    
     chemical shift data). Link
    

Technical Support Center: Stabilizing 1-Chloroheptadecafluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Overview

1-Chloroheptadecafluorooctane (


) is a perfluorinated alkyl halide often used as a fluorous solvent, a reaction medium, or a synthetic building block. While the perfluoroalkyl chain (

) confers exceptional chemical inertness and thermal stability, the carbon-chlorine (

) bond introduces a specific vulnerability: photolytic cleavage .

Unlike fully fluorinated perfluoroalkanes (e.g., perfluorooctane), the


 bond energy (~339 kJ/mol) is significantly lower than the 

bond energy (~485 kJ/mol). Long-term storage failures are rarely due to spontaneous thermal decomposition but rather photolytic degradation (releasing chloride radicals) and physical loss (volatility/permeation).

This guide replaces generic storage advice with a rigorous, mechanism-based stabilization protocol designed to maintain >99.5% purity over 24+ months.

Physicochemical Profile for Storage[1][2]
PropertyValueStorage Implication
Physical State Colorless LiquidRequires leak-proof sealing; prone to "creep" (low surface tension).
Boiling Point ~138–140°C (est.)Moderate volatility; headspace saturation is critical.
Density ~1.7–1.8 g/mLHigh density; store on low shelves to prevent breakage hazards.
Solubility Immiscible with water/organics"Fluorous Phase" behavior; requires specific cleaning protocols (e.g., Freon alternatives).
Reactivity Photolabile C-Cl bondStrict light exclusion is mandatory.

Core Stabilization Protocol (The "Dual-Seal" Method)

Standard Operating Procedure (SOP-08-CL)

To achieve "stabilization" for this compound, you are not adding a chemical preservative. Instead, you are engineering an environment that inhibits the two primary degradation vectors: Photon flux and Oxygen/Moisture ingress .

Step 1: Container Selection (Critical)
  • Primary Vessel: Borosilicate Glass (Type I).

    • Why: Fluorinated compounds can swell or leach plasticizers from polymers like LDPE or PVC. Glass is impermeable and inert.

  • Light Protection: Amber glass is the baseline. For ultra-long-term (>1 year) storage, wrap the bottle in aluminum foil or store inside a secondary opaque canister.

  • Cap System: Phenolic or Polypropylene cap with a PTFE (Teflon) liner .

    • Why: The low surface tension of 1-Chloroheptadecafluorooctane allows it to "wet" and creep through standard pulp or rubber liners, leading to evaporation and cap degradation.

Step 2: The Argon Overlay Technique

Oxygen is not the primary enemy, but moisture is. Hydrolysis of the C-Cl bond is slow but possible over years, generating trace HCl and HF.

  • Purge: Insert a glass pipette connected to an Argon line into the vessel.

  • Flow: Flow Argon at a low rate (bubbles/sec) for 30-60 seconds to displace air. Note: Argon is heavier than air and blankets the liquid surface effectively.

  • Seal: Immediately cap the vessel while the Argon flow is being removed.

  • External Seal: Apply Parafilm® over the cap-neck junction to prevent vibrational loosening, though this does not stop permeation.

Step 3: Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Reasoning: While stable at Room Temperature (RT), refrigeration reduces vapor pressure, minimizing physical loss through the cap threads.

  • Humidity: <40% RH (Desiccator cabinet preferred).

Decision Logic: Container Compatibility

The following diagram illustrates the logic for selecting the appropriate storage vessel based on usage frequency and duration.

StorageLogic Start Select Storage Vessel Duration Storage Duration? Start->Duration ShortTerm < 1 Month (Active Use) Duration->ShortTerm LongTerm > 6 Months (Archival) Duration->LongTerm OptionA Amber Glass Vial + PTFE-lined Cap ShortTerm->OptionA Routine VolCheck Volume > 50mL? LongTerm->VolCheck OptionB Amber Glass Bottle + Argon Overlay + Foil Wrap VolCheck->OptionB Yes OptionC Fluorinated HDPE (FLPE) (Only if glass risk is high) VolCheck->OptionC No (Safety concern) Warning AVOID: Standard LDPE, Rubber Septa, Clear Glass OptionA->Warning Alternatives?

Caption: Decision matrix for selecting storage containers to minimize photolysis and leaching.

Troubleshooting Guide & FAQs

Q1: The liquid has turned slightly yellow. Is it still usable?

Diagnosis: Photolysis. The yellowing indicates the cleavage of the C-Cl bond, likely releasing chlorine radicals which recombine to form trace impurities or react with trace organics.

  • Action: Check purity via GC-MS or

    
    -NMR.
    
  • Remediation: If purity is >98%, you may distill the compound to recover the clear liquid. If <98%, discard as halogenated waste.

  • Prevention: Ensure the new batch is stored in amber glass wrapped in foil.

Q2: I see white precipitate or "cloudiness" at the bottom.

Diagnosis: Moisture Ingress / Hydrolysis. While the perfluoro chain is hydrophobic, the C-Cl bond can undergo slow hydrolysis in the presence of water over long periods, potentially forming salts if the container glass leaches sodium/calcium.

  • Action: Filter through a 0.2 µm PTFE syringe filter. Test pH of the liquid (using wetted pH paper); if acidic, hydrolysis has occurred (HCl/HF formation).

  • Safety Warning: If acidic, handle with extreme caution as trace HF may be present.

Q3: The volume significantly decreased, but the cap is tight.

Diagnosis: Creep / Permeation. Perfluorocarbons have extremely low surface tension (<20 dynes/cm). They can "creep" through the microscopic threads of a screw cap if the liner is not compliant enough.

  • Action: Switch to caps with a solid PTFE-faced silicone liner . The silicone provides the "spring" to seal the gap, while the PTFE faces the chemical.

  • Tip: For archival storage (>2 years), use a glass ampoule (flame sealed) to eliminate cap leakage entirely.

Q4: Can I store this in plastic (polypropylene) tubes?

Diagnosis: Material Incompatibility.

  • Verdict: No.

  • Reasoning: While PP is chemically resistant, fluorinated solvents can cause swelling in non-fluorinated plastics over time. More importantly, small fluorinated molecules can permeate through the plastic wall, leading to concentration changes or total loss. Always use glass.

Degradation Pathway Visualization

Understanding the failure mode is key to prevention. The diagram below details the photolytic pathway that must be blocked.

Degradation Compound C8F17-Cl (Stable State) Radical [C8F17]• + [Cl]• (Radical Pair) Compound->Radical Photolysis Acid HCl / HF (Corrosive) Compound->Acid Slow Hydrolysis UV UV Light (hv) UV->Radical Product1 Cl2 (Chlorine Gas) (Yellowing) Radical->Product1 Recombination Product2 C8F17-H or Dimers (Impurities) Radical->Product2 H-Abstraction Moisture H2O (Trace) Moisture->Acid

Caption: Primary degradation pathways: Photolysis (fastest) and Hydrolysis (slowest).[1]

References

  • PubChem. (2023). 1-Chloroheptadecafluorooctane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Basics to Advanced Synthesis. Tetrahedron. (Contextual grounding on fluorous solvent stability and handling).
  • Lide, D. R. (Ed.).[2] (2005).[2] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.[2] (Source for bond dissociation energies of C-F vs C-Cl).

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

minimizing fragmentation of 1-Chloroheptadecafluorooctane in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Fragmentation of 1-Chloroheptadecafluorooctane (


)
Ticket Priority:  High (Method Development)

Welcome to the Application Support Center

From the Desk of the Senior Application Scientist

You are likely here because your mass spectrum for 1-Chloroheptadecafluorooctane looks like a "forest" of low-mass peaks (


 69, 119, 131) with no sign of the molecular ion. This is a classic challenge with perfluorinated compounds (PFCs). The high electronegativity of fluorine and the relative weakness of the carbon-chlorine bond create a "fragile" molecule under standard ionization conditions.

This guide treats your method development as a troubleshooting ticket. We will move from hardware selection to fine-tuning parameters, ensuring you can detect the intact molecule or a structurally significant fragment for reliable quantification.

Ticket #001: The Molecular Ion is Missing (Ionization Source Selection)

User Report: "I am running 1-Chloroheptadecafluorooctane on a standard GC-MS with Electron Ionization (EI) at 70 eV. I see only small fragments (


, 

). I cannot confirm the molecular weight."

Diagnosis: Standard EI (70 eV) is too "hard" for this analyte.

  • Bond Energy Mismatch: The C-Cl bond energy (~330 kJ/mol) is significantly lower than the C-F bond (~485 kJ/mol).

  • Excess Energy: 70 eV imparts massive internal energy. The molecular ion (

    
    ) forms but instantly explodes (dissociates) to release the chlorine atom and shatter the carbon chain.
    
  • Result: You are detecting the "shrapnel," not the "bomb."

The Solution: Negative Ion Chemical Ionization (NICI) You must switch to NICI (also known as ECNI - Electron Capture Negative Ionization).

  • Why? 1-Chloroheptadecafluorooctane has a high electron capture cross-section due to the 17 fluorine atoms and the chlorine atom.

  • Mechanism: Instead of stripping an electron (EI), the molecule captures a low-energy thermal electron. This is a resonance process that imparts much less internal energy than EI.

Protocol 1.0: Switching to NICI

  • Reagent Gas: Use Methane (

    
    ) . It acts as a buffer gas to "thermalize" (slow down) the electrons.
    
  • Source Pressure: Set to High (typically 40-60% relative pressure or manufacturer-specific "CI High" setting). High pressure ensures electrons lose kinetic energy via collisions with methane before reaching your analyte.

Ticket #002: Optimizing NICI to Minimize Dissociation

User Report: "I switched to NICI with Methane. I see a peak, but it's mostly


 or Chloride ions (

). I still want to see the intact molecular ion

."

Diagnosis: Even in NICI, the formation of the molecular anion is exothermic. The molecule must release this excess energy, or it will undergo Dissociative Electron Capture (DEC) :



To keep


 intact, you must maximize Collisional Stabilization .

Protocol 2.0: The "Cold Source" Technique Temperature is the enemy of stability for alkyl halides in NICI.

ParameterStandard SettingOptimized for

Reasoning
Source Temp 200°C - 250°C100°C - 150°C Lower thermal energy prevents the excited anion from reaching the dissociation threshold.
Interface Temp 280°C200°C Keep just high enough to prevent condensation, but minimize heat transfer to the source.
Reagent Gas MethaneMethane (High Flow) Higher pressure increases collision rate, helping the ion "cool down" by transferring energy to gas molecules.

Senior Scientist Note: If Methane fails to yield the molecular ion, consider Isobutane . Isobutane is a softer thermalizing gas than methane, but it is harder to handle instrumentally. Stick to Methane with low source temp first.

Ticket #003: LC-MS Alternatives (When GC is not an option)

User Report: "I do not have a GC-MS. I must use LC-MS. ESI is giving me zero signal."

Diagnosis: Electrospray Ionization (ESI) relies on polarity and acid/base chemistry. 1-Chloroheptadecafluorooctane is highly non-polar and lacks basic sites for protonation (


) or acidic sites for deprotonation (

).

The Solution: Negative Mode APCI (Atmospheric Pressure Chemical Ionization) APCI utilizes a corona discharge to create ions in the gas phase, mimicking NICI conditions.

Protocol 3.0: APCI Optimization

  • Mode: Negative APCI.

  • Mechanism: The corona discharge creates superoxide ions (

    
    ) from ambient air or solvent vapors. These transfer electrons to your highly electronegative fluorocarbon.
    
  • Mobile Phase: Use Methanol/Water. Avoid acidic additives (Formic acid) which suppress negative ion formation.

  • Vaporizer Temp: Keep this moderate (300°C) to ensure vaporization, but keep the transfer capillary cooler if possible.

Visualizing the Workflow

The following diagram outlines the decision logic for minimizing fragmentation based on your available instrumentation.

IonizationLogic Start Start: 1-Chloroheptadecafluorooctane Sample Platform Select Platform Start->Platform GCMS GC-MS (Preferred) Platform->GCMS LCMS LC-MS (Alternative) Platform->LCMS EI Electron Ionization (EI) 70eV GCMS->EI Standard Setup NICI NICI (Negative Ion CI) Reagent: Methane GCMS->NICI Recommended ESI ESI (Electrospray) LCMS->ESI Standard Setup APCI APCI (Negative Mode) LCMS->APCI Recommended Result_EI Result: Extensive Fragmentation (Loss of Cl, C-C breaks) EI->Result_EI Optimization Optimization Step: Lower Source Temp (100-150°C) NICI->Optimization Result_NICI Result: Minimizes Fragmentation Detects [M]- or [M-Cl]- Optimization->Result_NICI Result_ESI Result: No Signal (Lack of ionizable sites) ESI->Result_ESI Result_APCI Result: Good Sensitivity Via Electron Capture APCI->Result_APCI

Caption: Decision tree for selecting the optimal ionization source to minimize fragmentation of perfluoroalkyl halides.

Frequently Asked Questions (FAQs)

Q: Why do I see a cluster of peaks at


 419/421 even in NICI? 
A:  This is likely the 

ion reacting with background water or oxygen, or simply the

ion itself if the mass matches. Note that Chlorine has two isotopes (

and

). If you see the 3:1 isotope ratio, the Chlorine is still attached (Good!). If you do not see the isotope pattern, you have lost the Chlorine (Fragmentation).

Q: Can I use Ammonia (


) as a reagent gas? 
A:  Ammonia is typically used for Positive CI to form 

. For electronegative fluorocarbons, we want Negative CI.[1][2] While Ammonia can work in negative mode, Methane is generally preferred for "Electron Capture" because it provides a cleaner thermal electron population without complex adduct formation.

Q: My "Cold Source" method is causing the source to get dirty. What do I do? A: This is the trade-off. Lower temperatures prevent "baking off" matrix contaminants.

  • Fix: Use a "divert valve" or "solvent delay" to send the bulk of the solvent/matrix to waste, only switching the flow to the source during the elution window of the 1-Chloroheptadecafluorooctane.

References
  • Imasaka, T., et al. (2020).[3] "Suppression of Fragmentation in Mass Spectrometry." Analytical Chemistry. Available at: [Link]

  • ResearchGate Discussion. (2018). "What is your experience of chemical ionization (CI) versus electron impact (EI)?" Available at: [Link]

  • Cappiello, A., et al. (2024). "Exploring Negative Chemical Ionization of Per- and Polyfluoroalkyl Substances via a Liquid Electron Ionization LC-MS Interface." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • AZoM. (2024).[1][2][4] "Electron Impact or Chemical Ionization for Mass Spectrometry." Available at: [Link](Note: General reference for CI vs EI principles).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-Chloroheptadecafluorooctane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of halogenated compounds is paramount. 1-Chloroheptadecafluorooctane (C8F17Cl), a per- and polyfluoroalkyl substance (PFAS), presents unique analytical challenges due to its chemical inertness and potential for environmental persistence. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of 1-Chloroheptadecafluorooctane in various mixtures, offering field-proven insights and detailed experimental protocols.

Introduction to the Analytical Challenge

1-Chloroheptadecafluorooctane's structure, characterized by a fully fluorinated carbon chain with a terminal chlorine atom, dictates the analytical approach. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond make it thermally and chemically stable. Consequently, sensitive and specific analytical methods are required for its reliable quantification, especially at trace levels in complex matrices such as environmental samples or biological tissues. This guide will explore and compare three principal analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.

Comparative Overview of Analytical Techniques

The choice of analytical technique is contingent on several factors, including the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. Each method offers distinct advantages and is suited to different analytical scenarios.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.Absorption of radiofrequency by ¹⁹F nuclei in a magnetic field.
Volatility Requirement High (Analyte must be volatile or derivatized).Low (Suitable for non-volatile and thermally labile compounds).Not applicable.
Sensitivity Good to Excellent (ng/L to µg/L).Excellent (pg/L to ng/L).Moderate (µg/L to mg/L).
Selectivity High (with MS/MS).Very High (with MS/MS).High (for fluorinated compounds).
Matrix Effects Moderate.Can be significant, requiring careful sample preparation and internal standards.Minimal.
Structural Information Provides mass spectrum for identification.Provides precursor and product ion information for structural confirmation.Provides detailed structural information and chemical environment of fluorine atoms.
Quantification Requires certified reference standards.Requires certified reference standards and often isotopically labeled internal standards.Can be performed with an internal or external standard; can provide absolute quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Approach for Volatile Analytes

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] For 1-Chloroheptadecafluorooctane, its inherent volatility makes it a suitable candidate for GC-MS analysis.

The Rationale Behind GC-MS for 1-Chloroheptadecafluorooctane

The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within the column. The subsequent detection by a mass spectrometer provides high selectivity and sensitivity. For halogenated compounds, an electron capture detector (ECD) can also be used for high sensitivity, but MS provides definitive identification. Given the volatility of many PFAS, GC-MS/MS methods have been developed for their analysis.[2][3]

Experimental Protocol: GC-MS Analysis of 1-Chloroheptadecafluorooctane

This protocol outlines a proposed method for the analysis of 1-Chloroheptadecafluorooctane in water and soil/sediment samples.

1. Sample Preparation:

  • Water Samples (based on EPA Method 3510/3520 principles for chlorinated pesticides): [4]

    • Collect a 1 L water sample in a clean glass container.

    • Adjust the pH to neutral.

    • Perform a liquid-liquid extraction using a separatory funnel with a suitable solvent like dichloromethane or hexane (2 x 60 mL).

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Soil/Sediment Samples (based on EPA Method 5021 for volatile organic compounds): [5][6]

    • Weigh 5-10 g of the soil/sediment sample into a vial.

    • Add a suitable extraction solvent (e.g., methanol or a mixture of acetone and dichloromethane).

    • Extract using sonication or a shaker for a defined period.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant for analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless inlet at 250 °C.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of 1-Chloroheptadecafluorooctane.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of 1-Chloroheptadecafluorooctane in the chosen solvent.[7][8]

  • Analyze the standards to generate a calibration curve.

  • Quantify the analyte in the sample extracts by comparing its peak area to the calibration curve.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Water Water Sample LLE Liquid-Liquid Extraction Water->LLE Soil Soil/Sediment Sample Solvent_Ext Solvent Extraction Soil->Solvent_Ext Concentration Concentration LLE->Concentration GC_Injection GC Injection Solvent_Ext->GC_Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of 1-Chloroheptadecafluorooctane.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity

LC-MS/MS is the preferred method for the analysis of a wide range of PFAS in environmental and biological matrices due to its exceptional sensitivity and selectivity.[9] While 1-Chloroheptadecafluorooctane is volatile enough for GC-MS, LC-MS/MS offers the advantage of analyzing it alongside less volatile PFAS without the need for derivatization.

Why LC-MS/MS is a Superior Choice for Trace Analysis

LC-MS/MS combines the separation power of high-performance liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This makes it ideal for detecting and quantifying analytes at very low concentrations (ng/L to pg/L) in complex samples.[10] EPA methods such as 1633 and 8327 are widely used for PFAS analysis by LC-MS/MS.[11][12]

Experimental Protocol: LC-MS/MS Analysis of 1-Chloroheptadecafluorooctane

This protocol is a proposed method based on established EPA methodologies for other PFAS.

1. Sample Preparation:

  • Water Samples (based on EPA Method 537.1/1633): [13]

    • Collect a 250-500 mL water sample.

    • Fortify with a suitable isotopically labeled internal standard.

    • Perform Solid-Phase Extraction (SPE) using a weak anion exchange (WAX) cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a small volume of methanol containing a weak base (e.g., ammonium hydroxide).

    • Concentrate the eluate to a final volume of 1 mL.

  • Soil/Sediment Samples:

    • Extract the sample with a suitable solvent (e.g., methanol or acetonitrile).

    • The extract can be further cleaned up using SPE if necessary.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with a suitable modifier (e.g., 20 mM ammonium acetate).

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of 1-Chloroheptadecafluorooctane.

3. Calibration and Quantification:

  • Prepare calibration standards in a solvent that mimics the final sample extract.

  • Use an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.

  • Quantify the analyte using the internal standard calibration method.

Visualizing the LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Concentration SPE->Elution LC_Injection LC Injection Elution->LC_Injection Separation Chromatographic Separation LC_Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MSMS_Detection MS/MS Detection (MRM) Ionization->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification

Caption: Workflow for LC-MS/MS analysis of 1-Chloroheptadecafluorooctane.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis

¹⁹F NMR spectroscopy is a highly specific technique for the analysis of fluorinated compounds. It provides both qualitative and quantitative information and is less susceptible to matrix effects than mass spectrometry-based methods.[14]

The Unique Advantages of ¹⁹F NMR

The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.[15] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, allowing for the resolution of individual fluorinated compounds in complex mixtures.[15] Importantly, ¹⁹F NMR can provide quantitative results without the need for a specific reference standard for the analyte, as quantification can be performed relative to a known amount of an internal standard.[14][15]

Experimental Protocol: ¹⁹F NMR Analysis of 1-Chloroheptadecafluorooctane

This protocol provides a general framework for the quantitative ¹⁹F NMR analysis.

1. Sample Preparation:

  • The sample preparation for ¹⁹F NMR is often simpler than for chromatographic methods.

  • Extract the analyte from the sample matrix using a suitable deuterated solvent to provide a lock signal for the NMR instrument.

  • Add a known amount of a fluorinated internal standard that does not have overlapping signals with the analyte. A common internal standard is trifluorotoluene.

2. ¹⁹F NMR Instrumental Parameters:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Solvent: A deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Pulse Sequence: A simple pulse-acquire sequence is often sufficient. For accurate quantification, ensure a sufficient relaxation delay (5 times the longest T1 of the signals of interest).[15]

  • Acquisition Parameters: Set the spectral width to cover the entire range of expected ¹⁹F chemical shifts.

  • Referencing: The chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

3. Data Processing and Quantification:

  • Process the acquired ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to 1-Chloroheptadecafluorooctane and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS

    Where:

    • C = concentration

    • I = integral value

    • N = number of fluorine atoms corresponding to the integrated signal

Visualizing the ¹⁹F NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Extraction Extraction with Deuterated Solvent Sample->Extraction Add_IS Add Internal Standard Extraction->Add_IS NMR_Acquisition NMR Data Acquisition Add_IS->NMR_Acquisition Processing Spectral Processing NMR_Acquisition->Processing Integration Signal Integration Processing->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for ¹⁹F NMR analysis of 1-Chloroheptadecafluorooctane.

Conclusion: Selecting the Optimal Method

The quantitative analysis of 1-Chloroheptadecafluorooctane in mixtures requires careful consideration of the analytical objectives and the nature of the sample matrix.

  • GC-MS offers a robust and reliable method for volatile compounds, with well-established sample preparation techniques. It is a cost-effective option when high sensitivity is not the primary concern.

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for trace-level quantification in complex environmental and biological samples. The use of isotopically labeled internal standards is crucial for achieving accurate and precise results.

  • ¹⁹F NMR provides a powerful alternative, offering both structural and quantitative information with minimal sample preparation and reduced matrix effects. It is particularly valuable for the analysis of complex mixtures and for providing an independent verification of results from other techniques.

By understanding the principles, advantages, and practical considerations of each technique, researchers and analytical scientists can confidently select and implement the most appropriate method for the accurate and reliable quantification of 1-Chloroheptadecafluorooctane.

References

  • Cj Lab. (n.d.). Analysis of Perfluoroalkyl and Polyfluoroalkyl Substances by EPA Method 8327 Using the QSight 220 UHPLC/MS/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). Retrieved from [Link]

  • Lama, R., et al. (2018). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. Journal of Analytical Methods in Chemistry, 2018, 8560893. [Link]

  • Zorzi, M., et al. (2018). Online Solid-Phase Extraction LC-MS/MS: A Rapid and Valid Method for the Determination of Perfluorinated Compounds at Sub ng·L−1 Level in Natural Water. Water, 10(9), 1143. [Link]

  • LCGC International. (2023). GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data. Retrieved from [Link]

  • Fulara, A., et al. (2014). Recent developments in methods for analysis of perfluorinated persistent pollutants. BioMed Research International, 2014, 214829. [Link]

  • Ring, C., et al. (2023). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Toxics, 11(3), 235. [Link]

  • Polo-Luque, M. L., et al. (2004). Determination of volatile halogenated organic compounds in soils by purge-and-trap capillary gas chromatography with atomic emission detection. Journal of Chromatography A, 1050(2), 167-173. [Link]

  • Predecki, D. P., et al. (2019). Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Forensic Chemistry, 16, 100183. [Link]

  • Analytik Jena. (n.d.). ASTM D4929 Standard Test Method for Determination of Organic Chloride Content in Crude Oil. Retrieved from [Link]

  • de Gooijer, M. C., et al. (2024). Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice. Journal of Chromatography B, 1235, 124011. [Link]

  • U.S. Environmental Protection Agency. (2024). EPA PFAS Drinking Water Laboratory Methods. Retrieved from [Link]

  • Analytika. (n.d.). Laboratory Standards and Chemicals. Retrieved from [Link]

  • Hewitt, A. D. (1995). Preparing Soil Samples for Volatile Organic Compound Analysis. DTIC. [Link]

  • FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. LCGC International. Retrieved from [Link]

  • Predecki, D. P., et al. (2019). Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(8), 1430-1437. [Link]

  • XOS. (2017). ASTM Approves Addition of Procedure C to D4929 Test Method. Retrieved from [Link]

  • Asfaw, A. A., & Di-Fatima, M. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. International Journal of Advanced Research in Chemical Science, 5(2), 1-19. [Link]

  • Agilent Technologies. (n.d.). Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]

  • Nishiyama, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Records of Natural Products, 11(2), 163-170. [Link]

  • Li, H., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 145, 545-550. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Le, P. M., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Agilent Technologies. (2019). Determination of Volatile Organic Compounds in Soil and Sediments. Retrieved from [Link]

  • UCT, Inc. (n.d.). Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS. Separation Science. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • University of Louisville. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples [Video]. YouTube. [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Yeung, L. W. Y., et al. (2020). Comparison of extraction methods for per- and polyfluoroalkyl substances (PFAS) in human serum and placenta samples—insights into extractable organic fluorine (EOF). Environmental Science: Processes & Impacts, 22(12), 2436-2446. [Link]

  • Polo-Luque, M. L., et al. (2004). Determination of volatile halogenated organic compounds in soils by purge-and-trap capillary gas chromatography with atomic emission detection. Journal of Chromatography A, 1050(2), 167-173. [Link]

  • Shaked, H., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 12(1), 1-9. [Link]

  • PromoChrom Technologies. (n.d.). PFAS Extraction. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • CPAChem. (n.d.). Organic CRM. Retrieved from [Link]

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A Spectroscopic Showdown: Unraveling the Molecular Signatures of 1-Chloroheptadecafluorooctane and Perfluorooctane

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of materials science and advanced chemical development, the precise characterization of fluorinated compounds is paramount. Their unique properties, including high thermal stability, chemical inertness, and low surface energy, make them invaluable in a myriad of applications. This guide provides an in-depth spectroscopic comparison of two closely related C8-perfluorinated alkanes: 1-Chloroheptadecafluorooctane (C8F17Cl) and Perfluorooctane (C8F18). Understanding their distinct spectral fingerprints is crucial for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and material identification.

This comparison will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS), offering both experimental data for the well-documented perfluorooctane and expertly inferred data for the less-characterized 1-chloroheptadecafluorooctane, based on established principles and data from analogous compounds.

Molecular Structures at a Glance

A fundamental understanding of the molecular architecture is essential before dissecting their spectroscopic outputs. The key difference lies in the terminal group of the C8 perfluorinated chain.

Caption: Molecular structures of Perfluorooctane and 1-Chloroheptadecafluorooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Termini

NMR spectroscopy is a powerful tool for elucidating molecular structure. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1] The large chemical shift dispersion in ¹⁹F NMR allows for the resolution of subtle structural differences.[1][2]

¹⁹F NMR Comparison

Perfluorooctane (C₈F₁₈): The ¹⁹F NMR spectrum of perfluorooctane is characterized by distinct signals for the terminal -CF₃ group and the six internal -CF₂- groups. The terminal -CF₃ group typically appears at approximately -81.6 ppm. The internal -CF₂- groups will show a range of chemical shifts, generally between -120 and -126 ppm, with the signals becoming progressively upfield further from the end of the chain.

1-Chloroheptadecafluorooctane (C₈F₁₇Cl): The substitution of a fluorine atom with a chlorine atom at the 1-position significantly alters the ¹⁹F NMR spectrum. The most pronounced effect is on the -CF₂Cl group. The fluorine atoms on the carbon adjacent to the chlorine will be significantly deshielded compared to a -CF₃ or internal -CF₂- group, with an expected chemical shift in the range of -60 to -70 ppm. The adjacent -CF₂- group will also experience a downfield shift, though to a lesser extent. The terminal -CF₃ group at the opposite end of the molecule will remain at a chemical shift similar to that in perfluorooctane, around -81.6 ppm.

PositionPerfluorooctane (C₈F₁₈)1-Chloroheptadecafluorooctane (C₈F₁₇Cl)
CF₃ ~ -81.6 ppm~ -81.6 ppm (at C8)
(CF₂)₆ ~ -122 to -126 ppm~ -122 to -126 ppm (for C3-C7)
-CF₂- (at C2) ~ -122 ppm~ -118 to -120 ppm (deshielded by proximity to -CF₂Cl)
-CF₂Cl (at C1) N/A~ -65 to -70 ppm

Table 1: Predicted ¹⁹F NMR Chemical Shifts (ppm) relative to CFCl₃.

¹³C NMR Comparison

In ¹³C NMR of fluorinated compounds, the signals are often split into multiplets due to C-F coupling, which can make the spectra complex but also provides a wealth of structural information.[3][4] The electronegativity of fluorine generally causes a downfield shift in the attached carbon's resonance.[5][6][7]

Perfluorooctane (C₈F₁₈): The ¹³C spectrum will show signals for the terminal -CF₃ carbon and the internal -CF₂- carbons. These carbons will be significantly deshielded and will appear as complex multiplets due to one-bond and two-bond C-F coupling. The chemical shifts are typically in the range of 105-120 ppm.

1-Chloroheptadecafluorooctane (C₈F₁₇Cl): The carbon atom bonded to chlorine (-CF₂Cl) will have a distinctly different chemical shift compared to the other fluorinated carbons. The substitution of a fluorine with a less electronegative chlorine will cause an upfield shift for the C1 carbon compared to a -CF₂- group in perfluorooctane. The other carbon signals will be similar to those in perfluorooctane, with slight shifts for the carbons closer to the chloro-substituted end.

PositionPerfluorooctane (C₈F₁₈)1-Chloroheptadecafluorooctane (C₈F₁₇Cl)
C1 ~ 108-118 ppm (as CF₃)~ 95-105 ppm (as CF₂Cl)
C2-C7 ~ 108-118 ppm~ 108-118 ppm (with slight shifts for C2 and C3)
C8 ~ 108-118 ppm (as CF₃)~ 108-118 ppm (as CF₃)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm).

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. For perfluorinated compounds, the strong C-F bond vibrations dominate the spectra.

Infrared (IR) Spectroscopy

The IR spectra of perfluorocarbons are characterized by very strong absorptions in the 1100-1300 cm⁻¹ region, corresponding to C-F stretching vibrations.[8]

Perfluorooctane (C₈F₁₈): The IR spectrum of perfluorooctane shows a broad and intense absorption band between 1100 and 1300 cm⁻¹. This is a characteristic feature of perfluoroalkanes and is due to the symmetric and asymmetric stretching modes of the numerous C-F bonds.[8]

1-Chloroheptadecafluorooctane (C₈F₁₇Cl): The IR spectrum of 1-chloroheptadecafluorooctane is expected to be very similar to that of perfluorooctane, with the dominant feature being the strong C-F stretching band. However, the introduction of the C-Cl bond will give rise to a new, weaker absorption band. The C-Cl stretching vibration typically occurs in the 600-800 cm⁻¹ region.[9] This provides a clear diagnostic peak to differentiate it from perfluorooctane.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to IR. While C-F stretches are also visible in Raman spectra, other vibrations, such as C-C backbone stretches and C-Cl stretches, can be more prominent.

Perfluorooctane (C₈F₁₈): The Raman spectrum of perfluorooctane will show a strong peak around 730-750 cm⁻¹, which is attributed to the symmetric C-F stretching and deformation modes. The C-C backbone vibrations will appear in the 200-400 cm⁻¹ region.

1-Chloroheptadecafluorooctane (C₈F₁₇Cl): In addition to the C-F and C-C vibrations seen in perfluorooctane, the Raman spectrum of 1-chloroheptadecafluorooctane will feature a distinct C-Cl stretching peak. This peak is expected to be in the 600-750 cm⁻¹ range and is often stronger in Raman than in IR, making it a valuable diagnostic tool.[10]

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.

cluster_PFO_MS Perfluorooctane Fragmentation cluster_ClPFO_MS 1-Chloroheptadecafluorooctane Fragmentation PFO_M [C8F18]+• PFO_frag1 C7F15+ PFO_M->PFO_frag1 - •CF3 PFO_frag2 C6F13+ PFO_frag1->PFO_frag2 - CF2 PFO_frag3 ... PFO_frag2->PFO_frag3 PFO_frag4 CF3+ PFO_frag3->PFO_frag4 ClPFO_M [C8F17Cl]+• ClPFO_frag1a C7F15+ ClPFO_M->ClPFO_frag1a - •CF2Cl ClPFO_frag1b C8F17+ ClPFO_M->ClPFO_frag1b - •Cl ClPFO_frag2 ... ClPFO_frag1a->ClPFO_frag2 ClPFO_frag1b->ClPFO_frag2 ClPFO_frag3 CF2Cl+ ClPFO_frag2->ClPFO_frag3

Caption: Simplified Mass Spectrometry Fragmentation Pathways.

Perfluorooctane (C₈F₁₈): The electron ionization (EI) mass spectrum of perfluorooctane is characterized by extensive fragmentation. The molecular ion peak ([C₈F₁₈]⁺˙) is often weak or absent. The most abundant ion is typically CF₃⁺ (m/z 69). Other prominent fragments arise from the loss of CF₃˙ and successive losses of CF₂ units, leading to a series of CₙF₂ₙ₊₁⁺ ions (e.g., C₇F₁₅⁺ at m/z 381, C₆F₁₃⁺ at m/z 331, etc.).[11]

1-Chloroheptadecafluorooctane (C₈F₁₇Cl): The mass spectrum of 1-chloroheptadecafluorooctane will show a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[12][13] The fragmentation pattern will be more complex than that of perfluorooctane. Two primary initial fragmentation pathways are expected: loss of a chlorine radical (•Cl) to give a C₈F₁₇⁺ ion, and cleavage of the C-C bond adjacent to the chlorine to lose a •CF₂Cl radical, forming a C₇F₁₅⁺ ion. The presence of the CF₂Cl⁺ fragment (m/z 85 and 87) would be a key diagnostic feature.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy (¹⁹F and ¹³C)

start Sample Preparation step1 Dissolve ~10-20 mg of sample in ~0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. start->step1 step2 Add a small amount of a reference standard (e.g., CFCl3 for ¹⁹F NMR). step1->step2 step3 Acquire ¹⁹F and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). step2->step3 step4 Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction). step3->step4 end Spectral Analysis step4->end

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer with a fluorine-observe probe.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for fluorinated compounds (e.g., -250 to 50 ppm). Use a sufficient relaxation delay to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the low natural abundance of ¹³C and C-F coupling.

  • Data Processing: Process the raw data using standard NMR software. Reference the spectra to an internal or external standard (e.g., CFCl₃ for ¹⁹F NMR, TMS for ¹³C NMR).

IR and Raman Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl) for IR analysis. For Raman analysis, the liquid sample can be placed in a glass vial.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer for IR analysis and a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

  • Data Acquisition: Collect the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹ for IR, 3200-200 cm⁻¹ for Raman).

  • Data Processing: Perform baseline correction and normalization of the spectra as needed.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use electron ionization (EI) for fragmentation analysis.

  • Mass Analysis: Scan a wide mass range to detect the molecular ion and all significant fragments.

  • Data Analysis: Identify the molecular ion and characteristic fragment ions. For chlorinated compounds, analyze the isotopic patterns.

Conclusion

The spectroscopic comparison of 1-chloroheptadecafluorooctane and perfluorooctane reveals distinct differences primarily arising from the substitution of a terminal fluorine atom with chlorine. In ¹⁹F and ¹³C NMR, this substitution leads to significant and predictable chemical shifts for the nuclei near the chloro-substituted terminus. Vibrational spectroscopy provides a clear diagnostic tool through the appearance of a C-Cl stretching band in the IR and Raman spectra of 1-chloroheptadecafluorooctane. Finally, mass spectrometry offers unambiguous differentiation through the unique isotopic signature of chlorine and the characteristic fragmentation patterns involving the loss of chlorine-containing radicals. By leveraging these spectroscopic techniques, researchers can confidently identify and characterize these important fluorinated compounds.

References

  • Camdzic, D., Dickman, R. A., & Aga, D. S. (2021). Total and Class-Specific Analysis of Per- and Polyfluoroalkyl Substances in Environmental Samples Using Nuclear Magnetic Resonance Spectroscopy. [Source provided without a specific journal]
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
  • Matthews, R. S. (1990). Fluorine-19 NMR spectroscopy of polychloropolyfluoronaphthalenes. The identification of fluorine exchange products. Journal of Fluorine Chemistry, 48(1), 7-15.
  • NIST Chemistry WebBook. (n.d.). Chlorotrifluoromethane. Retrieved from [Link]

  • Raman spectra of Chlorinated compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared spectrum of 1-chlorobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Leung, H. O., & Marshall, M. D. (2011). Rotational spectroscopy and molecular structure of the 1-chloro-1-fluoroethylene-acetylene complex. The Journal of Chemical Physics, 134(3), 034301.
  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • Density functional theory study of (13)C NMR chemical shift of chlorinated compounds. (2012). Magnetic Resonance in Chemistry, 50(8), 557-564.
  • Bravo, I., et al. (2010). Infrared absorption spectra, radiative efficiencies, and global warming potentials of perfluorocarbons: Comparison between experiment and theory.
  • SpectraBase. (n.d.). 1-Chlorohexane. Retrieved from [Link]

  • McCord, J., et al. (2019). Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening. Environmental Science & Technology, 53(9), 4965-4976.
  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.
  • NIST Chemistry WebBook. (n.d.). Hexane, 1-chloro-. Retrieved from [Link]

  • Chiappero, M. S., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, CF3CF2H, and CF3CF2CF2H. The Open Spectroscopy Journal, 4, 1-9.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. Retrieved from [Link]

  • The Latest Sensor Detection Methods for per- and Polyfluoroalkyl Substances. (2024, January 17). Technology Networks. Retrieved from [Link]

  • Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances. (2024, December 10). CoLab. Retrieved from [Link]

  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]

  • Raman spectra of a fluorocarbon film on the discharge tube wall. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm.
  • Chiappero, M. S., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 4, 1-9.
  • Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. (2020, September 23). YouTube. Retrieved from [Link]

  • Modified Zeolites as Alternative Adsorbents for PFAS Removal: A Comparative Study with Granular Activated Carbon. (n.d.). MDPI. Retrieved from [Link]

  • DFT-Calculated IR Absorption Spectra for PFAS Molecules (II). (2021, December 6). DTIC. Retrieved from [Link]

  • A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. (2024, July 16). PMC - NIH. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance. (2021, April 14). ScienceDirect. Retrieved from [Link]

  • Mass spectrum of 1-chlorobutane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Optical trapping and Raman spectroscopy of solid particles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Carbon-13 nuclear magnetic resonance. (n.d.). Wikipedia. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Hexane, 1-chloro-. Retrieved from [Link]

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  • 19Flourine NMR. (n.d.). University of Arizona Analytical & Biological Mass Spectrometry. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Butane, 1-chloro-. Retrieved from [Link]

  • Leung, H. O., & Marshall, M. D. (2011). Rotational spectroscopy and molecular structure of the 1-chloro-1-fluoroethylene-acetylene complex. The Journal of Chemical Physics, 134(3), 034301.
  • 1-Chloro-1-fluorocyclohexane. (n.d.). PubChem. Retrieved from [Link]

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Technical Guide: 1-Chloroheptadecafluorooctane (PFOCl) vs. Fluorinated Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the specialized domain of fluorinated solvents, 1-Chloroheptadecafluorooctane (also known as Perfluorooctyl Chloride or PFOCl ) occupies a critical niche between the highly volatile perfluoroalkanes (like FC-72) and the dense, medically established perfluorooctyl bromide (PFOB).

While PFOB (Perflubron) remains the "gold standard" for in vivo oxygen delivery and contrast imaging due to its established biocompatibility and radiopacity, PFOCl offers distinct advantages in fluorous biphasic catalysis (FBC) and reaction engineering . Its lower density and unique solvent polarity—driven by the C-Cl dipole—make it an exceptional medium for partitioning fluorinated catalysts from organic products.

This guide objectively compares PFOCl against its primary alternatives: Perfluorooctyl Bromide (PFOB) , Perfluorodecalin (PFD) , and Perfluoro-n-octane (C8F18) .

Physicochemical Performance Matrix

The following data consolidates experimental properties critical for solvent selection. Note the impact of the chlorine substituent on density and boiling point compared to the bromine analog.

PropertyPFOCl (1-Chloroheptadecafluorooctane)PFOB (Perfluorooctyl Bromide)Perfluorodecalin (PFD)Perfluoro-n-octane (C8F18)
CAS Number 307-33-5 423-55-2306-94-5307-34-6
Formula C₈ClF₁₇C₈BrF₁₇C₁₀F₁₈C₈F₁₈
Boiling Point ~133–136 °C142 °C142 °C103 °C
Density (25°C) 1.72 g/mL 1.93 g/mL1.95 g/mL1.77 g/mL
Molecular Weight 454.5 g/mol 498.9 g/mol 462.1 g/mol 438.1 g/mol
Lipophilicity Moderate (C-Cl dipole)High (C-Br polarizability)Low (Non-polar)Very Low
Primary Use Fluorous Synthesis / SolventMedical Imaging / O₂ CarrierBlood Substitute / VitreoretinalElectronics Cooling

Scientist's Insight: The boiling point of PFOCl (~135°C) is ideal for reactions requiring thermal energy input (reflux) without the rapid evaporation seen with C8F18 (103°C), yet it remains easier to remove under vacuum than PFOB or PFD.

Application Analysis: Synthesis vs. Imaging
A. Fluorous Biphasic Catalysis (Synthesis)

PFOCl is superior to PFOB in synthetic applications where cost and solvent recovery are paramount. The chlorine atom provides a "handle" that slightly increases polarity without compromising the formation of a distinct fluorous phase.

  • Solvent Power: PFOCl dissolves "light" fluorous tags (e.g., <60% fluorine by weight) better than perfluoroalkanes due to the polarizability of the C-Cl bond.

  • Phase Separation: It forms a biphasic system with organic solvents (toluene, THF) at room temperature but becomes miscible at elevated temperatures (thermomorphic behavior), allowing homogeneous catalysis followed by heterogeneous separation.

Experimental Workflow: Fluorous Phase Separation The following diagram illustrates the self-validating protocol for recovering a fluorinated catalyst using PFOCl.

FluorousSeparation Start Reaction Mixture (Organic + Fluorous Catalyst) Heat Heat to >60°C (Homogeneous Phase) Start->Heat Add PFOCl Reaction Catalytic Reaction (Substrate -> Product) Heat->Reaction Cool Cool to 25°C (Phase Separation) Reaction->Cool Partition Gravity Settling Cool->Partition TopPhase Top Phase: Organic Product Partition->TopPhase Decant BottomPhase Bottom Phase: PFOCl + Catalyst Partition->BottomPhase Drain Recycle Recycle Catalyst BottomPhase->Recycle Reuse in Batch 2 Recycle->Start

Figure 1: Thermomorphic fluorous biphasic catalysis workflow using PFOCl.

B. 19F MRI and Medical Imaging

While PFOCl can be used for ¹⁹F MRI, PFOB is the preferred agent for biological applications.

  • Signal Integrity: The bromine atom in PFOB creates a chemical shift effect that separates the terminal -CF₂Br resonance from the bulk chain, providing a unique spectroscopic signature. PFOCl exhibits a similar effect (terminal -CF₂Cl), but the C-Cl bond is stronger and less lipophilic, altering the biodistribution profile.

  • Toxicity & Clearance: PFOB has a well-documented rapid excretion rate (exhalation) due to its specific lipophilicity. PFOCl, being more stable and less lipophilic, may persist longer in tissues, making it less suitable for intravenous administration in drug development pipelines.

Mechanism of ¹⁹F MRI Signal Generation Understanding the relaxation pathways is critical for contrast agent design.

MRI_Signal Nuclei 19F Nuclei in PFOCl/PFOB (Random Orientation) Magnet B0 Magnetic Field Applied (Alignment) Nuclei->Magnet RF RF Pulse (Excitation) Magnet->RF Relax Relaxation Processes RF->Relax T1 T1 Recovery (Spin-Lattice) Relax->T1 T2 T2 Decay (Spin-Spin) Relax->T2 Signal FID Signal Detected (Image Formation) T1->Signal Contrast T2->Signal Resolution

Figure 2: ¹⁹F MRI signal generation pathway. The chemical environment (Cl vs. Br) significantly impacts T1/T2 relaxation times.

Experimental Protocol: Preparation of a Stable Fluorocarbon Emulsion

For researchers requiring a PFOCl or PFOB emulsion for delivery studies, this protocol ensures a monodisperse particle size distribution (100–300 nm).

Materials:

  • Fluorocarbon: PFOCl (CAS 307-33-5) or PFOB.

  • Emulsifier: Egg Yolk Phospholipid (EYP) or Pluronic F-68.

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Dispersion: Dissolve 2.0% (w/v) emulsifier in PBS.

  • Pre-Emulsification: Add fluorocarbon (40% v/v) to the aqueous phase under high-shear mixing (e.g., Ultra-Turrax) at 8,000 RPM for 2 minutes. Note: Keep the vessel on ice to prevent vaporization.

  • Homogenization: Pass the crude emulsion through a high-pressure homogenizer (e.g., Microfluidizer) at 15,000 psi for 6–10 discrete passes.

  • Validation: Measure particle size using Dynamic Light Scattering (DLS). Target Z-average: <250 nm.

  • Sterilization: If for biological use, filter through a 0.45 µm membrane (do not use 0.22 µm as it may shear the emulsion).

References
  • PubChem. (2025).[1] 1-Chloroheptadecafluorooctane (Compound Summary). National Library of Medicine. Link

  • Riess, J. G. (2005). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Chemical Reviews. Link

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science. Link

  • ChemicalBook. (2024). 1-Chloroheptadecafluorooctane Properties and CAS 307-33-5 Data.Link

  • Ruiz-Cabello, J., et al. (2011). Fluorine (19F) MRS and MRI in Biomedicine.[2] NMR in Biomedicine. Link

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cross-validation of analytical methods for 1-Chloroheptadecafluorooctane

Comprehensive Cross-Validation Guide: 1-Chloroheptadecafluorooctane ( ) Analysis[1]

Executive Summary

1-Chloroheptadecafluorooctane (also known as Perfluorooctyl chloride) presents a unique analytical paradox: it is chemically inert yet highly volatile, and electron-rich yet difficult to ionize by standard electrospray methods.[1] As a "capped" perfluoroalkyl substance (PFAS), it lacks the acidic headgroups of PFOA/PFOS, rendering standard LC-MS/MS workflows ineffective.[1]

This guide details a triangulated cross-validation approach combining GC-MS (Specificity), GC-ECD (Sensitivity), and


F-qNMR11

Part 1: The Analytical Triad (Method Selection)

To achieve analytical rigor, one must not rely on a single detector.[1] The following decision matrix outlines the strengths and limitations of each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)[1][2][3]
  • Role: Identification & Impurity Profiling.

  • Mechanism: Electron Ionization (EI) at 70 eV.[1]

  • Critical Insight: Perfluorinated chains (

    
    ) undergo severe fragmentation in EI.[1] The molecular ion (
    
    
    ) is often absent. You must rely on characteristic fragments (
    
    
    69
    
    
    , 119
    
    
    , 169
    
    
    ) and the
    
    
    ion.[1]
  • Limitation: Poor sensitivity for trace analysis compared to ECD due to the "mass defect" of fluorine and extensive fragmentation.

Gas Chromatography-Electron Capture Detection (GC-ECD)[1][4][5]
  • Role: Trace Quantification (LOD < 1 ppb).

  • Mechanism: The high electronegativity of the 17 fluorine atoms and 1 chlorine atom creates a massive electron capture cross-section.

  • Critical Insight: ECD is non-linear at high concentrations.[1] It requires strict bracketing calibration.[1] It is the "gold standard" for sensitivity but lacks structural specificity.

Quantitative Fluorine NMR ( F-qNMR)
  • Role: Primary Reference Method (Purity Assessment).[1]

  • Mechanism: Direct observation of the

    
    F nucleus (100% natural abundance).[1]
    
  • Critical Insight: This is a self-validating method.[1] It does not require a reference standard of the analyte itself, only a certified internal standard (e.g.,

    
    -Trifluorotoluene).[1] It serves as the "truth" to calibrate the GC methods.
    

Part 2: Visualizing the Workflow

The following diagram illustrates the logical flow for cross-validating these methods.

CrossValidationWorkflowcluster_qNMRPrimary Validation (Purity)cluster_GCSecondary Validation (Quant/ID)SampleRaw Sample(1-Chloroheptadecafluorooctane)qNMR19F qNMR(Internal Std: BTF)Sample->qNMRPrepDilution Series(Hexane/Isooctane)Sample->PrepPurityCalcAbsolute PurityCalculationqNMR->PurityCalcPurityCalc->PrepAssigns PotencyDataCorrData Correlation(Mass Balance Check)PurityCalc->DataCorrAccuracy AnchorGCMSGC-MS(Sim Mode: m/z 69, 119, 169)Prep->GCMSGCECDGC-ECD(Trace Detection)Prep->GCECDGCMS->DataCorrSpecificityGCECD->DataCorrSensitivityResultValidated Certificateof AnalysisDataCorr->Result

Figure 1: Cross-validation workflow.

Part 3: Detailed Experimental Protocols

Protocol A: F-qNMR (The Anchor)

Objective: Determine absolute purity without a reference standard.[1]

  • Solvent Selection: Use Acetone-d6 or Benzene-d6 .[1] Avoid

    
     if possible due to volatility issues with the analyte, or ensure the tube is sealed immediately.
    
    • Note: If the analyte is insoluble, use a coaxial insert with

      
       (for lock) and run the sample neat or in hexafluorobenzene.
      
  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 2,4-Dichlorobenzotrifluoride.[1]
    
    • Requirement: The IS relaxation time (

      
      ) must be characterized.
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      of the slowest relaxing fluorine. For perfluoroalkyl chains,
      
      
      can exceed 2-5 seconds.[1] Set
      
      
      seconds
      to ensure >99% magnetization recovery.
    • Spectral Width: Ensure coverage of -50 to -250 ppm.[1]

    • Scans: 32–64 (S/N > 150:1).[1]

  • Analysis: Integrate the

    
     signal (typically -60 to -70 ppm, distinct from the internal 
    
    
    chain) against the IS
    
    
    signal.[1]
Protocol B: GC-MS (The Identifier)

Objective: Specificity and impurity identification.[1]

  • Column: Agilent DB-VRX or DB-5ms UI (30m x 0.25mm x 1.4µm).[1] Thicker films help retain volatile halides.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split injection (20:1 to 50:1). Temp: 200°C.

  • Oven Program:

    • 40°C (hold 4 min)

      
       Ramp 10°C/min to 150°C 
      
      
      Ramp 25°C/min to 250°C (hold 2 min).
    • Reasoning: Low initial temp is crucial to focus the volatile 1-Chloroheptadecafluorooctane.

  • MS Source (EI): 230°C. Quad: 150°C.

  • SIM Parameters: Monitor

    
     69 (
    
    
    ), 119 (
    
    
    ), 131 (
    
    
    ), and 420 (Molecular Ion - rare).[1]
    • Note: The loss of Cl is rapid; look for

      
      .[1]
      
Protocol C: GC-ECD (The Quantifier)

Objective: Trace analysis (< 1 ppm).[1]

  • Detector: Micro-ECD (

    
    Ni source). Temp: 300°C.[1]
    
  • Makeup Gas: Nitrogen (essential for electron capture mechanics) @ 30-60 mL/min.[1]

  • Linearity Check: ECDs saturate easily. Prepare a calibration curve from 1 ppb to 100 ppb.[1]

    • Warning: If the sample is pure, massive dilution (1:1,000,000) is required to bring it into the ECD linear range.

Part 4: Cross-Validation Matrix

Use this table to interpret your data and validate the method suitability.

ParameterGC-MS (SIM)GC-ECD

F qNMR
Validation Criteria
Specificity High (Mass Fingerprint)Low (Responds to all halogens)High (Chemical Shift)MS and NMR must agree on identity.
Linearity (

)
> 0.995 (

range)
> 0.990 (

range)
N/A (Single Point)GC-MS is preferred for wide-range quant.[1]
LOD ~100 ppb~0.01 ppb~1000 ppm (0.1%)Use ECD for cleaning validation/residue.[1]
Precision (RSD) < 5.0%< 10.0%< 1.0%qNMR is the benchmark for assay purity.
Robustness Moderate (Source cleaning)Low (Easily contaminated)HighqNMR is the primary release method.[1]

Part 5: Troubleshooting & Causality

Why is my GC-MS recovery low?
  • Cause: 1-Chloroheptadecafluorooctane is highly volatile.[1]

  • Solution: Check the solvent delay. If the solvent delay is 3 minutes and the analyte elutes at 2.8 minutes, you are cutting off the peak. Use a thicker film column (DB-624 or DB-VRX) to increase retention.[1]

Why does the NMR integration drift?
  • Cause: Insufficient Relaxation Delay (

    
    ).
    
  • Solution: Fluorine nuclei in rigid perfluoro-chains relax slowly.[1] Run a

    
     inversion-recovery experiment. If 
    
    
    , your repetition time must be
    
    
    (
    
    
    ).[1]
Why is the ECD signal flat-lining?
  • Cause: Saturation.[1]

  • Solution: The electron capture cross-section of a

    
     perfluoro-compound is enormous. You are likely injecting too much mass.[1] Dilute the sample by a factor of 100x more than you think is necessary.
    

References

  • Agilent Technologies. (2015).[1] The Essential Chromatography & Spectroscopy Catalog: GC and GC/MS Applications. (Demonstrates GC-ECD sensitivity for halogenated compounds).

  • National Institutes of Health (NIH). (2004).[1] The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids. (Establishes T1 relaxation protocols for perfluoroalkyl chains). [1]

  • Measurlabs. (n.d.).[1] GC-ECD Analysis - Electron Capture Detector Principles. (Validation of ECD for electronegative species).

  • ResearchGate. (2025). A novel methodology for the determination of neutral perfluoroalkyl substances in water by GC-APPI-HRMS. (Advanced alternative for neutral PFAS ionization).[1]

  • Defense Technical Information Center (DTIC). (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. (Guidance on qNMR internal standards).

1-Chloroheptadecafluorooctane vs. PFTBA: A Comparative Guide for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

In the high-stakes environment of pharmaceutical and environmental analysis, the choice of a reference standard is rarely a "one-size-fits-all" decision. While Perfluorotributylamine (PFTBA/FC-43) reigns as the universal calibrant for Electron Ionization (EI) mass spectrometry, it fails to address the nuances of Negative Chemical Ionization (NCI) and targeted PFAS workflows.

1-Chloroheptadecafluorooctane (C₈ClF₁₇) , often overlooked, is the critical "specialist" alternative. This guide objectively compares these two standards, demonstrating why C₈ClF₁₇ is the superior choice for NCI tuning and PFAS surrogate analysis, while PFTBA remains the gold standard for general EI calibration.

Quick Comparison Matrix
FeaturePFTBA (FC-43) 1-Chloroheptadecafluorooctane
Primary Utility EI Mass Spec Tuning & CalibrationNCI Mass Spec Tuning & PFAS Surrogate
Ionization Mode Electron Ionization (EI)Negative Chemical Ionization (NCI)
Key Mechanism Fragmentation (C-N bond cleavage)Dissociative Electron Capture (Cl release)
Mass Range Wide (69 - 614 Da)Targeted (35/37 Da, ~454 Da)
19F NMR Role General Reference (Shift: -60 to -220 ppm)Specific Shift Reference (-CF₂Cl group)
Solubility Insoluble in water/methanolSoluble in hexane/fluorocarbons

Part 2: Mass Spectrometry Applications

The EI Standard: PFTBA

PFTBA is the industry standard for EI because it is stable, volatile, and fragments predictably into ions covering a wide mass range (


 at m/z 69, 

at m/z 219,

at m/z 502). It is excellent for checking resolution across the quadrupole but offers poor sensitivity in Negative Chemical Ionization (NCI) mode because perfluorinated amines do not efficiently capture thermal electrons.
The NCI Specialist: 1-Chloroheptadecafluorooctane

For researchers using NCI—common in environmental analysis of halogenated pollutants—C₈ClF₁₇ is the superior tuning standard.

  • Mechanism: The presence of the Chlorine atom provides a high electron capture cross-section. Under NCI conditions (using Methane or Ammonia as reagent gas), C₈ClF₁₇ undergoes Dissociative Electron Capture (DEC) .

  • The "Chlorine Tag" Advantage: The natural isotopic abundance of Chlorine (

    
     : 
    
    
    
    
    
    3:1) creates a distinct doublet pattern. This allows for precise mass axis calibration at low mass (m/z 35 and 37) and verification of isotopic resolution, which PFTBA cannot provide.
NCI Tuning Protocol
  • Step 1: Prepare a 1 µL injection of C₈ClF₁₇ diluted in hexane (100 pg/µL).

  • Step 2: Set MS source temperature to 150°C (lower temperatures favor electron capture).

  • Step 3: Introduce Methane reagent gas (40-50% flow).

  • Step 4: Monitor for m/z 35 and 37 (Cl⁻) and the molecular ion cluster [M]⁻ or [M-Cl]⁻.

  • Step 5: Optimize source voltage to maximize the 35/37 ratio (theoretical 3.1:1).

Visualization: Ionization Decision Tree

Ionization_Workflow Start Select Analytical Goal Mode_EI General Screening (EI Mode) Start->Mode_EI Mode_NCI Trace Halogen Analysis (NCI Mode) Start->Mode_NCI Mode_PFAS PFAS Quantification (LC-MS/MS) Start->Mode_PFAS Standard_PFTBA Use PFTBA (FC-43) Target: m/z 69, 219, 502 Mode_EI->Standard_PFTBA Stable Fragmentation Standard_Cl Use 1-Chloroheptadecafluorooctane Target: Cl- (m/z 35/37) Mode_NCI->Standard_Cl High Electron Capture Standard_Surrogate Use 1-Chloroheptadecafluorooctane as Retention Time Surrogate Mode_PFAS->Standard_Surrogate Structural Analog

Caption: Decision matrix for selecting the appropriate fluorinated standard based on ionization mode and analytical objective.

Part 3: PFAS Analysis (The Surrogate Standard)

In drug development and environmental toxicology, 1-Chloroheptadecafluorooctane serves a unique role as a surrogate internal standard for Per- and Polyfluoroalkyl Substances (PFAS).

  • Structural Analogy: It shares the same C8 fluorocarbon backbone as PFOS (Perfluorooctanesulfonic acid) and PFOA (Perfluorooctanoic acid) but lacks the polar head group.

  • Chromatographic Utility:

    • It elutes similarly to PFOS/PFOA on C18 columns due to the hydrophobic tail.

    • Crucial Benefit: Because it lacks the acid/sulfonate group, it does not interfere with the quantification transitions of the target analytes in LC-MS/MS.

    • It is used to monitor injection precision and retention time shifts without contributing to the background signal of the regulated compounds.

Part 4: 19F NMR Reference Standards

While Trichlorofluoromethane (


) is the zero-point reference (

ppm), it is highly volatile (bp 23.7°C). C₈ClF₁₇ (bp ~130-140°C) offers a stable, non-volatile alternative for high-temperature NMR experiments.
Chemical Shift Fingerprint

In


 NMR, C₈ClF₁₇ provides a distinct signal profile useful for referencing:
  • -CF₃ (Terminal): ~ -81 ppm

  • -CF₂- (Internal Chain): ~ -120 to -125 ppm

  • -CF₂Cl (Terminal Chloride): ~ -60 to -70 ppm (Distinct downfield shift due to Cl electronegativity)

Protocol Note: When using C₈ClF₁₇ as an internal standard, ensure the solvent (e.g.,


) does not overlap with the -CF₂Cl region.

Part 5: Experimental Data Summary

The following table summarizes the physical and spectral properties critical for method development.

Property1-ChloroheptadecafluorooctanePFTBA (FC-43)
CAS Number 307-33-5311-89-7
Formula


Boiling Point ~133 °C178 °C
EI Base Peak m/z 69 (

)
m/z 69 (

)
NCI Base Peak m/z 35/37 (

)
Minimal Response
Solubility Hexane, Isooctane, FluorocarbonsFluorocarbons, Acetone (partial)
Stability High (Chemically Inert)Very High (Thermally Stable)

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Perfluorotributylamine (PFTBA). NIST Chemistry WebBook, SRD 69. Link

  • U.S. Environmental Protection Agency (EPA). Method 537.1: Determination of Selected Per- and Polyfluoroalkyl Substances in Drinking Water by Solid Phase Extraction and LC/MS/MS.[1][2] (2020).[3] Link

  • Sigma-Aldrich. Product Specification: 1-Chloroheptadecafluorooctane. (Verified CAS 307-33-5 Data). Link

  • University of California, Santa Barbara (UCSB). 19F NMR Chemical Shifts and Coupling Constants Table. UCSB NMR Facility Guide. Link

  • Agilent Technologies. Technical Overview: Tuning and Calibration in GC/MS. (2021).[2][4] Link

Sources

assessing the environmental impact of 1-Chloroheptadecafluorooctane compared to PFCs

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Impact & Performance Guide: 1-Chloroheptadecafluorooctane vs. Perfluorocarbons (PFCs)

Executive Summary: The Hidden Liability of "Modified" Fluorocarbons

In the high-stakes arena of drug discovery and fluorous phase chemistry, solvent selection is often driven by phase-separation efficiency and boiling point. 1-Chloroheptadecafluorooctane (


, CAS 307-33-5) is frequently evaluated as a functional alternative to fully fluorinated Perfluorocarbons (PFCs) like Perfluorooctane (

).

While


 offers superior physical properties for specific high-temperature extractions (Boiling Point ~133°C vs. 103°C for 

), it presents a distinct and critical environmental hazard compared to standard PFCs. Unlike standard PFCs, which are chemically inert and primarily climate-forcing agents (High GWP), 1-Chloroheptadecafluorooctane is chemically labile enough to act as a precursor to Perfluorooctanoic Acid (PFOA) , a regulated Persistent, Bioaccumulative, and Toxic (PBT) substance.

This guide provides the experimental data and environmental rationale necessary to weigh the performance benefits of


 against its regulatory risks.

Physicochemical Performance Profile

For synthetic workflows, the substitution of a single fluorine atom with chlorine significantly alters the thermodynamic profile of the solvent. This "heavy atom" effect increases polarizability, boiling point, and density, making


 a more robust solvent for reactions requiring elevated temperatures where 

would evaporate.

Table 1: Comparative Physicochemical Properties

PropertyPerfluorooctane (PFC)1-ChloroheptadecafluorooctaneImpact on Workflow
Molecular Formula


Cl atom introduces weak dipole & reactivity.
Boiling Point 103°C132 - 135°C

allows higher reaction temps without pressure vessels.
Density (25°C) 1.77 g/mL1.78 g/mL Both provide excellent phase separation from organics (<1.0 g/mL).
Refractive Index ~1.27~1.28Low RI characteristic of fluorous phases; distinct from organics.
Solvent Polarity Extremely LowVery Low (Slightly higher than PFC)

may solubilize semi-fluorous compounds better.

Expert Insight: The ~30°C increase in boiling point makes


 ideal for "Fluorous Biphasic Catalysis" where the catalyst must remain in the liquid phase while reactants are heated. However, this same C-Cl bond is the weak link for environmental degradation.

Environmental Impact Analysis

The environmental profile of fluorocarbons is usually dominated by Global Warming Potential (GWP).[1] However, for chlorofluorocarbons and their derivatives, toxicity and persistence pathways are the deciding factors for regulatory compliance (e.g., REACH, EPA TSCA).

A. Global Warming Potential (GWP)[1][2]
  • PFCs (

    
    ):  Extremely high GWP (typically >8,000 CO2e over 100 years). They absorb IR strongly in the atmospheric window and have lifetimes measured in millennia.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    :  High GWP.[2] While the C-Cl bond allows for photolytic cleavage (shortening atmospheric lifetime compared to pure PFCs), the resulting perfluorinated fragments still contribute significantly to radiative forcing.
    
B. Ozone Depletion Potential (ODP)
  • PFCs: Zero ODP.

  • ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    :  Negligible but non-zero. Unlike volatile CFCs (e.g., CFC-11), the high boiling point and low vapor pressure of 
    
    
    
    limit its transport to the stratosphere. However, it technically contains chlorine, a regulated ozone-depleting substance class.
C. The Critical Differentiator: PFOA Formation

This is the most severe risk. Pure PFCs are so stable they do not break down into functionalized PFAS (Per- and Polyfluoroalkyl Substances) under normal conditions. 1-Chloroheptadecafluorooctane is different. The C-Cl bond is a "functional handle" that can undergo hydrolysis or oxidative metabolism in biological systems or environmental sinks, converting the molecule into Perfluorooctanoic Acid (PFOA).

  • PFOA Status: Class 1 Carcinogen (IARC), Persistent Organic Pollutant (Stockholm Convention).

  • Mechanism: The chlorine atom leaves, followed by hydrolysis to the acid fluoride and subsequently the carboxylic acid.

Figure 1: Environmental Fate & Degradation Pathway

EnvironmentalFate C8Cl 1-Chloroheptadecafluorooctane (C8ClF17) Hydrolysis Hydrolysis/Oxidation (Environmental/Metabolic) C8Cl->Hydrolysis C-Cl Bond Cleavage Inter Intermediate (Perfluorooctyl Radical/Cation) PFOA Perfluorooctanoic Acid (PFOA - TOXIC) Inter->PFOA OH Radical / H2O Hydrolysis->Inter PFC Perfluorooctane (C8F18) Inert Inert / No Degradation (Accumulates as C8F18) PFC->Inert Stable C-F Bonds

Caption: Comparative degradation pathways. While PFCs remain inert (Green), the Chlorinated derivative (Blue) degrades into regulated PFOA (Red) via hydrolysis of the labile C-Cl bond.

Application in Drug Development: Fluorous Solid-Phase Extraction (F-SPE)

Despite the environmental risks,


 is used in "Fluorous Tagging" strategies where a target molecule is temporarily attached to a fluorous tag to facilitate purification.

Why use it? The chlorine terminus allows for functionalization (e.g., conversion to a lithium reagent) to attach the tag to a substrate, which is harder to achieve with inert PFCs.

Experimental Protocol: Fluorous Purification Workflow

Objective: Purify a small-molecule drug candidate from a crude reaction mixture using a fluorous tag derived from


.[3]

Self-Validating Steps:

  • Tagging: React substrate with a fluorous tag (derived from

    
    ).
    
    • Validation: Monitor via TLC. The tagged product will show a significant Rf shift (non-polar).

  • Reaction: Perform the desired organic synthesis on the tagged substrate.

  • F-SPE Loading: Load crude mixture onto a Fluorous Silica Gel cartridge.

  • Fluorophobic Wash: Elute with 80:20 MeOH:H2O.

    • Causality: Non-fluorous impurities (excess reagents, byproducts) partition into the polar solvent and wash away. The fluorous-tagged product binds tightly to the fluorous silica.

  • Fluorophilic Elution: Elute with 100% MeOH or THF (or

    
     if extreme selectivity is needed).
    
    • Causality: The strong organic solvent disrupts the fluorous-fluorous interactions, releasing the product.

  • Detagging: Cleave the tag to release the final drug molecule.

    • Safety Note: All fluorous waste (eluent) must be sequestered and incinerated at high temp (>1100°C) to prevent PFOA release.

Figure 2: Fluorous Solid-Phase Extraction Logic

FSPE_Workflow Start Crude Reaction Mixture (Tagged Product + Impurities) Load Load onto Fluorous Silica Start->Load Wash Elute with 80% MeOH/H2O (Fluorophobic Wash) Load->Wash Waste Waste: Organic Impurities Wash->Waste Non-Fluorous Compounds Elute Elute with 100% MeOH (Fluorophilic Wash) Wash->Elute Retained Fluorous Species Product Pure Tagged Product Elute->Product Recycle Solvent Recovery (CRITICAL: Segregate Fluorous Waste) Product->Recycle Post-Detagging

Caption: F-SPE workflow. The unique affinity of the perfluoro-chain allows orthogonal separation. Proper waste segregation (Black Node) is mandatory to prevent environmental release of PFOA precursors.

Conclusion & Recommendation

While 1-Chloroheptadecafluorooctane provides a boiling point advantage (~133°C) and functional versatility that standard Perfluorocarbons lack, it carries a severe environmental liability: it is a precursor to PFOA.

  • For strictly contained, small-scale synthesis: It may be used if incineration protocols are strictly followed.

  • For process scale-up or open systems: It should be avoided . Replace with Perfluorobutane derivatives (C4 chemistry) or hydrofluoroethers (HFEs), which have lower bioaccumulation potentials and do not degrade to long-chain PFOA.

References

  • ChemicalBook. (2023). 1-Chloroheptadecafluorooctane Properties and Safety Data. Retrieved from

  • SynQuest Laboratories. (2023). Product Specification: 1-Chloroperfluorooctane (CAS 307-33-5).[4] Retrieved from

  • United States EPA. (2016). Fact Sheet: PFOA & PFOS Drinking Water Health Advisories. (Context on PFOA degradation precursors). Retrieved from

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry. Synlett. (Methodology for F-SPE). Retrieved from

  • Stockholm Convention. (2019). Listing of Perfluorooctanoic acid (PFOA), its salts and PFOA-related compounds. (Regulatory status of C8 precursors). Retrieved from

Sources

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloroheptadecafluorooctane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.